Tris(dibenylideneacetone)dipalladium-chloroform
Description
Properties
IUPAC Name |
chloroform;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C17H14O.CHCl3.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;2-1(3)4;;/h3*1-14H;1H;;/b3*13-11+,14-12+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAMMBFJMYMQTO-FNEBRGMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H43Cl3O3Pd2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452403 | |
| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E)-, compd. with trichloromethane, palladium salt (3:1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1035.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52522-40-4 | |
| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E)-, compd. with trichloromethane, palladium salt (3:1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, compd. with trichloromethane (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tris(dibenzylideneacetone)dipalladium-chloroform (Pd2(dba)3·CHCl3): Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure and synthesis of tris(dibenzylideneacetone)dipalladium-chloroform (Pd2(dba)3·CHCl3), a pivotal catalyst in modern organic synthesis. This document details the compound's molecular architecture, spectroscopic properties, and established synthetic protocols.
Molecular Structure and Crystallographic Data
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, frequently abbreviated as Pd2(dba)3·CHCl3, is an organopalladium complex widely employed as a source of palladium(0) in a myriad of catalytic reactions. The chloroform adduct enhances the stability of the otherwise variable purity Pd2(dba)3 complex.[1]
The solid-state structure of Pd2(dba)3·CHCl3 has been elucidated by single-crystal X-ray diffraction.[2] In the Pd2(dba)3 molecule, two palladium atoms are bridged by three dibenzylideneacetone (dba) ligands. The palladium centers are coordinated to the alkene moieties of the dba ligands.[3] The distance between the two palladium atoms is approximately 320 pm.[3] A notable feature of the crystal structure is the disorder in the dba ligands, where all three are found over two positions.[2]
Table 1: Selected Crystallographic Data for Pd2(dba)3·CHCl3
| Parameter | Value | Reference |
| Molecular Formula | C52H43Cl3O3Pd2 | [4] |
| Molecular Weight | 1035.08 g/mol | [4] |
| Crystal System | Monoclinic | [2] |
| Space Group | P21/n | [2] |
| Pd-Pd distance | ~320 pm | [3] |
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization of Pd2(dba)3·CHCl3.
Table 2: Spectroscopic Data for Pd2(dba)3·CHCl3
| Technique | Data | Reference |
| 1H NMR (CDCl3) | Complex multiplets in the aromatic region (δ 7.0-8.0 ppm) and vinylic region (δ 6.0-7.0 ppm) due to the dba ligands. A singlet for the chloroform proton is also observed. | [2][5] |
| 13C NMR (CDCl3) | Resonances corresponding to the carbonyl, vinylic, and aromatic carbons of the dba ligands. | [6][7] |
| FTIR | Characteristic C=O stretching frequency of the dba ligand, and C-H stretching vibrations. | [8][9] |
Synthesis of Tris(dibenzylideneacetone)dipalladium-chloroform
The synthesis of Pd2(dba)3·CHCl3 is typically achieved through the reduction of a palladium(II) salt in the presence of dibenzylideneacetone. Several protocols have been reported, with variations in the palladium source, reducing agent, and reaction conditions.[10][11] A common and scalable method involves the in-situ preparation of a palladium(II) complex followed by its reaction with dba.[10]
Experimental Protocol: One-Pot Synthesis of Pd2(dba)3·CHCl3
This protocol is adapted from a patented, scalable procedure.[10]
Step 1: Preparation of the Li2PdCl4 Solution
-
Under an inert nitrogen atmosphere, combine palladium(II) chloride (200.2 g), lithium chloride (108 g), and ethanol (5400 ml) in a suitable reaction vessel.
-
Stir the mixture overnight at room temperature.
-
Filter the resulting Li2PdCl4 solution to remove any insoluble material. Wash the residue with a small amount of ethanol (50-100 ml).[1]
Step 2: Formation of the Pd2(dba)3·CHCl3 Complex
-
In a separate vessel under a nitrogen atmosphere, charge dibenzylideneacetone (414.3 g, 3.20 moles), ethanol (8360 ml), chloroform (2250 ml), and sodium acetate (720.4 g). Stir the mixture.
-
Degas the previously prepared Li2PdCl4 solution with nitrogen.
-
Add the degassed Li2PdCl4 solution to the dibenzylideneacetone mixture over a period of 30 minutes, maintaining the reaction temperature between 50.6-53.2°C.
-
After the addition is complete, continue to stir the reaction mixture for an additional hour, keeping the temperature in the range of 50.9-52.3°C.[1]
Step 3: Isolation and Purification of the Product
-
Cool the reaction mixture to room temperature while continuing to stir.
-
Filter the mixture to collect the solid product.
-
Wash the collected solid with deionized water (1500 ml) followed by ethanol (1500 ml).
-
Dry the solid under vacuum with a nitrogen bleed for 30 minutes.
-
Combine the solid with ethanol (1800 ml) and chloroform (900 ml) and stir the resulting solution.
-
Filter the mixture and wash the solid with ethanol (50 ml).
-
Dry the solid under vacuum with a nitrogen bleed for one hour.
-
For final drying, place the product in a glass tray and dry under vacuum at 25-35°C until a constant weight is achieved. This yields the desired black-purple solid product.[1]
Table 3: Summary of Reagents and Conditions for the One-Pot Synthesis
| Reagent/Parameter | Quantity/Value |
| Palladium(II) chloride | 200.2 g |
| Lithium chloride | 108 g |
| Dibenzylideneacetone | 414.3 g |
| Sodium Acetate | 720.4 g |
| Ethanol | 15610 ml (total) |
| Chloroform | 3150 ml (total) |
| Reaction Temperature | 50.6-53.2 °C |
| Reaction Time | ~1.5 hours (after mixing) |
| Yield | ~97.76% |
Applications in Catalysis: The Suzuki-Miyaura Coupling
Pd2(dba)3·CHCl3 is a widely used precatalyst for a variety of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura coupling.[12][13][14][15] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The dba ligands are easily displaced, allowing for the in-situ formation of the catalytically active Pd(0) species.[11]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling
The following diagram illustrates a general experimental workflow for a Suzuki-Miyaura coupling reaction using Pd2(dba)3·CHCl3 as a precatalyst.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Page loading... [guidechem.com]
- 2. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]
- 4. strem.com [strem.com]
- 5. Tris(dibenzylideneacetone)dipalladium-chloroform adduct(52522-40-4) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Quantum-chemical study and FTIR jet spectroscopy of CHCl(3)-NH(3) association in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP2536662B1 - Process for preparing the tris(dibenzylideneacetone)dipalladium chloroform complex - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Tris(dibenzylideneacetone)dipalladium(0)-chloroform Adduct (Pd₂(dba)₃·CHCl₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, commonly abbreviated as Pd₂(dba)₃·CHCl₃, is a pivotal organopalladium complex extensively utilized as a source of palladium(0) in a myriad of catalytic reactions. Its prevalence in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, stems from the lability of the dibenzylideneacetone (dba) ligands, which are readily displaced to generate catalytically active palladium(0) species. The inclusion of a chloroform molecule in the crystal lattice enhances the stability of the complex compared to its solvent-free counterpart, making it a preferred choice for many applications. This technical guide provides a comprehensive overview of the physical and chemical properties of Pd₂(dba)₃·CHCl₃, complete with experimental protocols and data presented in a clear, accessible format.
Physical Properties
The physical characteristics of Pd₂(dba)₃·CHCl₃ are crucial for its handling, storage, and application in catalytic systems. A summary of these properties is presented in the table below.
| Property | Value |
| Chemical Formula | C₅₂H₄₃Cl₃O₃Pd₂ |
| Molecular Weight | 1035.10 g/mol |
| Appearance | Dark red to dark brown or purple to black crystalline powder[1] |
| Melting Point | 131-135 °C (decomposes)[1] |
| Solubility | Soluble in many organic solvents such as chloroform, dichloromethane, benzene, toluene, and tetrahydrofuran (THF). Insoluble in water.[1][2] |
| Stability | Air and moisture sensitive; the chloroform adduct is more stable than the solvent-free form. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., 4°C) and protected from light. |
Chemical Properties
The chemical behavior of Pd₂(dba)₃·CHCl₃ is dominated by its role as a palladium(0) precursor. The dba ligands are weakly coordinated to the palladium atoms and can be easily displaced by stronger binding ligands, such as phosphines, which is a key step in the activation of the catalyst for many cross-coupling reactions.
Decomposition: Upon exposure to air, particularly in solution, Pd₂(dba)₃·CHCl₃ can decompose to form palladium(I) and palladium(II) species, as well as palladium black. This decomposition is often accelerated by light and heat. The chloroform adduct is generally more stable and has a better-defined composition than the amorphous, solvent-free Pd₂(dba)₃.
Reactivity: The primary utility of Pd₂(dba)₃·CHCl₃ lies in its ability to serve as a source of soluble, catalytically active Pd(0). It is a key pre-catalyst in a vast array of organic transformations, including:
-
Heck Reaction
-
Suzuki Coupling
-
Stille Coupling
-
Negishi Coupling
-
Sonogashira Coupling
-
Buchwald-Hartwig Amination
Experimental Protocols
Detailed methodologies for the characterization of Pd₂(dba)₃·CHCl₃ are provided below. Given the air and moisture sensitivity of the compound, all manipulations should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques.
Determination of Solubility in Organic Solvents
Objective: To quantitatively determine the solubility of Pd₂(dba)₃·CHCl₃ in a given organic solvent.
Materials:
-
Pd₂(dba)₃·CHCl₃
-
Anhydrous organic solvent of interest (e.g., THF, toluene, dichloromethane)
-
Schlenk flask or vial with a septum
-
Magnetic stirrer and stir bar
-
Syringe and needle for solvent transfer
-
Analytical balance
-
UV-Vis spectrophotometer and cuvettes
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, accurately weigh a small amount of Pd₂(dba)₃·CHCl₃ (e.g., 10 mg) into a Schlenk flask containing a magnetic stir bar.
-
Using a syringe, add a small, accurately measured volume of the anhydrous solvent (e.g., 1 mL) to the flask.
-
Seal the flask and stir the mixture vigorously at a constant temperature (e.g., 25 °C).
-
Continue to add small, accurately measured volumes of the solvent stepwise until the solid is completely dissolved, ensuring the solution is not yet saturated.
-
Once a clear solution is obtained, continue to add small, accurately weighed portions of Pd₂(dba)₃·CHCl₃ until a saturated solution with a small amount of undissolved solid is formed.
-
Allow the saturated solution to stir for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully filter a small aliquot of the supernatant through a syringe filter (under inert atmosphere) into a pre-weighed vial.
-
Determine the mass of the filtered solution.
-
Remove the solvent under vacuum and weigh the remaining solid.
-
Calculate the solubility in g/100 mL or other desired units.
-
Alternatively, for colored solutions, a calibration curve can be generated using UV-Vis spectroscopy to determine the concentration of the saturated solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain a ¹H NMR spectrum of Pd₂(dba)₃·CHCl₃ for structural confirmation.
Materials:
-
Pd₂(dba)₃·CHCl₃
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tube with a cap or septum
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under a positive pressure of inert gas, dissolve approximately 5-10 mg of Pd₂(dba)₃·CHCl₃ in about 0.6 mL of CDCl₃ containing TMS.
-
Transfer the solution to a clean, dry NMR tube.
-
Seal the NMR tube securely with a cap or a septum.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectrum, referencing the TMS peak to 0.00 ppm.
Expected ¹H NMR Data (in CDCl₃): The ¹H NMR spectrum of Pd₂(dba)₃·CHCl₃ is complex due to the dynamic exchange of the dba ligands. The spectrum typically shows broad signals for the olefinic and aromatic protons of the dba ligands. A sharp singlet for the chloroform proton is also observed around 7.26 ppm. The aromatic protons of the dba ligands typically appear as multiplets in the range of 7.3-7.8 ppm, while the olefinic protons appear as multiplets between 6.0 and 7.5 ppm. Due to the fluxional nature of the complex in solution, sharp, well-resolved signals are often difficult to obtain at room temperature.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of Pd₂(dba)₃·CHCl₃ to identify characteristic vibrational modes.
Materials:
-
Pd₂(dba)₃·CHCl₃
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
-
Glovebox or inert atmosphere sample holder
Procedure:
-
Inside a glovebox to prevent moisture contamination, thoroughly grind a small amount of Pd₂(dba)₃·CHCl₃ (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg) using an agate mortar and pestle.
-
Place the ground mixture into a pellet press die and apply pressure to form a transparent or translucent pellet.
-
Alternatively, for air-sensitive samples, an Attenuated Total Reflectance (ATR) accessory can be used inside a glovebox. A small amount of the powder is placed directly onto the ATR crystal.
-
Record the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Collect a background spectrum of the pure KBr pellet or the empty ATR crystal for background correction.
Expected FT-IR Data: The FT-IR spectrum will show characteristic absorption bands for the dba ligands and potentially vibrations associated with the palladium-olefin bond. Key expected vibrational frequencies include:
-
C=O stretch (ketone): A strong band around 1640-1660 cm⁻¹. This is shifted to a lower frequency compared to free dba due to coordination with the palladium center.
-
C=C stretch (alkene): Bands in the region of 1580-1620 cm⁻¹.
-
C-H stretch (aromatic and vinylic): Bands above 3000 cm⁻¹.
-
C-H bending (aromatic and vinylic): Bands in the fingerprint region (below 1500 cm⁻¹).
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of Pd₂(dba)₃·CHCl₃.
Materials:
-
Pd₂(dba)₃·CHCl₃
-
Thermogravimetric analyzer (TGA) with a purge gas system (e.g., nitrogen)
-
TGA sample pans (e.g., alumina or platinum)
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Tare an appropriate TGA sample pan.
-
Inside a glovebox or under a flow of inert gas to minimize air exposure, place a small, accurately weighed amount of Pd₂(dba)₃·CHCl₃ (e.g., 5-10 mg) into the pan.
-
Quickly transfer the pan to the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
Expected TGA Profile: The TGA thermogram is expected to show a multi-step decomposition. The first mass loss, occurring at a lower temperature, would correspond to the loss of the chloroform molecule. Subsequent, higher-temperature mass loss events would be associated with the decomposition of the dba ligands, ultimately leaving a residue of palladium metal.
Mandatory Visualizations
Caption: Logical relationships of Pd₂(dba)₃·CHCl₃ properties.
Caption: General workflow for characterization of Pd₂(dba)₃·CHCl₃.
Conclusion
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct is a cornerstone catalyst in modern organic synthesis. A thorough understanding of its physical and chemical properties is paramount for its effective and safe use. This guide has provided a detailed overview of these properties, along with standardized protocols for their determination. By adhering to these methodologies, researchers, scientists, and drug development professionals can ensure the quality and consistency of their catalytic processes, leading to more reliable and reproducible results in their synthetic endeavors.
References
A Technical Guide to Tris(dibenzylideneacetone)dipalladium(0)-chloroform Adduct (Pd2(dba)3·CHCl3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd2(dba)3·CHCl3), a pivotal catalyst in modern organic synthesis. It covers its fundamental properties, applications in catalysis, and a representative experimental protocol.
Core Properties
Pd2(dba)3·CHCl3 is a versatile organometallic compound widely recognized for its catalytic prowess in a variety of organic transformations.[1] It is a stable, air-tolerant source of palladium(0), which is essential for numerous cross-coupling reactions. The chloroform adduct form not only enhances the stability of the palladium species but also makes it easier to handle in a laboratory setting.[1] This complex appears as a dark red to dark brown or purple-black powder.[1][2] It is soluble in many organic solvents but insoluble in water.[3]
Quantitative Data Summary
For ease of reference, the key quantitative and identifying information for Pd2(dba)3·CHCl3 is summarized in the table below.
| Property | Value | References |
| Molecular Formula | C52H43Cl3O3Pd2 | [2][4][5][6][7] |
| C51H42O3Pd2·CHCl3 | [1][8] | |
| Molecular Weight | 1035.08 g/mol | [1][2] |
| 1035.09 g/mol | [4][8] | |
| 1035.10 g/mol | [5][6][7] | |
| CAS Number | 52522-40-4 | [2][3][4][5] |
| Melting Point | 131-135 °C | [3] |
| Appearance | Reddish brown to purple black powder | [1] |
| Dark red to dark brown powder | [2] | |
| Palladium (Pd) Content | ~20.6% |
Role in Catalysis
Pd2(dba)3·CHCl3 is most valued as a precatalyst, meaning it serves as a source for the active Pd(0) catalyst required in the catalytic cycle.[3] The dibenzylideneacetone (dba) ligands are easily displaced, allowing the palladium atom to participate in oxidative addition, the crucial first step in most cross-coupling reactions.[9]
This catalyst is instrumental in forming carbon-carbon (C-C) and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Key Applications
Some of the most prominent applications of Pd2(dba)3·CHCl3 in organic synthesis include:
-
Suzuki-Miyaura Coupling [1]
-
Stille Coupling
-
Buchwald-Hartwig Amination [9]
-
Negishi Coupling [9]
-
Carroll Rearrangement [9]
-
Trost Asymmetric Allylic Alkylation [9]
The versatility of this catalyst allows for the synthesis of complex molecular architectures, including chiral chromans and multisubstituted carbazoles.[3]
Catalytic Cycle Overview
The general role of Pd2(dba)3·CHCl3 as a precatalyst in cross-coupling reactions is illustrated in the diagram below. The complex first releases the active Pd(0) species, which then enters the catalytic cycle.
Caption: Logical flow of Pd2(dba)3·CHCl3 from precatalyst to active catalyst in a general cross-coupling cycle.
Experimental Protocols
The following sections provide a representative experimental protocol for the synthesis of Pd2(dba)3·CHCl3 and an example of its use in a catalytic reaction.
Synthesis of Pd2(dba)3·CHCl3
This protocol is a generalized representation based on common laboratory procedures.[10]
Caption: General experimental workflow for the synthesis of Pd2(dba)3·CHCl3.
Detailed Steps:
-
Reagent Loading: In a reaction flask, combine Palladium(II) acetate (Pd(OAc)2), sodium acetate (AcONa), and dibenzylideneacetone (dba).[10]
-
Solvent Addition: Add methanol to the flask.[10]
-
Reaction: Heat and stir the suspension. The solution's color will typically change to a brown-black as the reaction proceeds.[10]
-
Initial Filtration: After the reaction is complete, filter the mixture under vacuum to collect the solid crude product.[10]
-
Washing: Wash the collected solid sequentially with water to remove unreacted sodium acetate, followed by acetone.[10]
-
Purification:
-
Final Collection: Filter the recrystallized Pd2(dba)3·CHCl3, wash it with cold acetone, and dry it to obtain the final product.[10]
Example Application: Heck Cross-Coupling Reaction
Pd2(dba)3·CHCl3 is frequently used as a catalyst for the Heck cross-coupling reaction of iodobenzene with styrene.[3]
General Procedure: A reaction vessel is charged with Pd2(dba)3·CHCl3, a suitable phosphine ligand (e.g., tri-o-tolylphosphine), iodobenzene, styrene, and a base (e.g., triethylamine) in an appropriate solvent (e.g., toluene). The mixture is heated under an inert atmosphere until the reaction is complete. Workup and purification by chromatography yield the desired stilbene product.
Safety and Handling
-
Toxicity: Pd2(dba)3·CHCl3 is toxic if swallowed and is suspected of causing cancer. It may cause damage to organs through prolonged or repeated exposure.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen), protected from light.[4] Recommended storage is at 4°C.[4]
This technical guide provides a foundational understanding of Pd2(dba)3·CHCl3, its properties, and its critical role in modern synthetic chemistry. For specific applications, further optimization of reaction conditions is often necessary.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tris(dibenzylideneacetone)dipalladium (0) chloroform adduct, Pd2(dba)3·CHCl3-SINOCOMPOUND [en.sinocompound.com]
- 3. Tris(dibenzylideneacetone)dipalladium-chloroform adduct | 52522-40-4 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Tris(dibenzylideneacetone)dipalladium-chloroform adduct, 97% | Fisher Scientific [fishersci.ca]
- 6. molbase.com [molbase.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Tris(dibenzylideneacetone)dipalladium (0)-chloroform adduct | 52522-40-4 | FT48252 [biosynth.com]
- 9. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Technical Guide to the Spectroscopic Characterization of Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃). It includes a summary of expected spectral data, detailed experimental protocols for data acquisition, and a workflow diagram for the spectroscopic analysis process.
Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for Pd₂(dba)₃·CHCl₃. It is important to note that while literature and chemical databases confirm the existence of this data, specific peak lists were not available in the immediate search results. Researchers should consult resources such as ChemicalBook and SpectraBase for detailed spectral charts.[1][2]
Table 1: ¹H NMR Spectroscopic Data for Tris(dibenzylideneacetone)dipalladium-chloroform
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | Data not available | Data not available | Phenyl protons |
| Data not available | Data not available | Data not available | Olefinic protons (=CH) |
| Data not available | Data not available | Data not available | Chloroform proton (CHCl₃) |
Table 2: ¹³C NMR Spectroscopic Data for Tris(dibenzylideneacetone)dipalladium-chloroform
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Carbonyl carbon (C=O) |
| Data not available | Phenyl carbons |
| Data not available | Olefinic carbons (=CH) |
| Data not available | Chloroform carbon (CHCl₃) |
Table 3: Infrared (IR) Spectroscopic Data for Tris(dibenzylideneacetone)dipalladium-chloroform
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | C=O stretch (ketone) |
| Data not available | C=C stretch (alkene and aromatic) |
| Data not available | C-H stretch (aromatic and vinylic) |
| Data not available | C-H bend (aromatic) |
| Data not available | C-Cl stretch (chloroform) |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of Pd₂(dba)₃·CHCl₃, based on standard practices for organometallic compounds.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the Tris(dibenzylideneacetone)dipalladium-chloroform adduct.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which will also serve to dissolve the compound. The use of CDCl₃ is common for organometallic complexes.
-
Cap the NMR tube and gently agitate or use a vortex mixer until the sample is fully dissolved. Ensure no solid particles are present, as this can negatively affect the spectral resolution.
-
-
Instrumental Analysis:
-
Insert the prepared NMR tube into the spectrometer's spinner turbine.
-
The instrument's magnetic field is "locked" onto the deuterium signal of the CDCl₃ solvent to ensure field stability during the experiment.
-
The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.
-
For ¹H NMR, the spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual non-deuterated chloroform signal at 7.26 ppm.
-
For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. The chemical shifts are referenced to the CDCl₃ solvent signal at approximately 77.16 ppm.
-
2.2 Infrared (IR) Spectroscopy
This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer, a common technique for solid samples.
-
Sample Preparation and Analysis:
-
Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any environmental interferences (e.g., CO₂, water vapor).
-
Place a small amount of the solid Tris(dibenzylideneacetone)dipalladium-chloroform powder directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal surface.
-
Acquire the IR spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.
-
After the measurement, clean the ATR crystal surface thoroughly to remove all traces of the sample.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of Tris(dibenzylideneacetone)dipalladium-chloroform.
References
A Technical Guide to the Solubility of Tris(dibenzylideneacetone)dipalladium-Chloroform in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃), a pivotal catalyst in modern organic synthesis. Understanding the solubility of this complex is critical for reaction optimization, catalyst handling, and the development of robust and scalable synthetic methodologies. This document presents qualitative solubility data, a detailed experimental protocol for quantitative solubility determination, and a logical workflow for solvent selection.
Core Concepts in Solubility
The solubility of a catalyst like Pd₂(dba)₃·CHCl₃ in a given solvent is governed by the principle of "like dissolves like." The nonpolar nature of the dibenzylideneacetone (dba) ligands suggests good solubility in many common organic solvents. However, the complex nature of this organometallic compound necessitates empirical determination for precise quantitative data. Factors such as solvent polarity, temperature, and the presence of coordinating species can significantly influence its solubility.
Qualitative Solubility Data
| Solvent Category | General Solubility | Specific Solvents (Qualitative) |
| Nonpolar Aprotic | Generally Soluble | Toluene, Benzene |
| Polar Aprotic | Generally Soluble | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone |
| Polar Protic | Sparingly Soluble to Insoluble | Methanol, Ethanol |
| Aqueous | Insoluble | Water |
Note: The chloroform adduct enhances the stability of the palladium(0) complex.[2] The complex is sensitive to air and moisture, and its solutions should be handled under an inert atmosphere.[3]
Experimental Protocol for Quantitative Solubility Determination
The following protocol provides a detailed methodology for the quantitative determination of the solubility of tris(dibenzylideneacetone)dipalladium-chloroform in an organic solvent of interest. This method is adapted from established procedures for determining the solubility of organometallic compounds and utilizes UV-Vis spectrophotometry for quantification, leveraging the strong visible absorption of the complex.[4]
Objective: To determine the saturation solubility of Pd₂(dba)₃·CHCl₃ in a specific organic solvent at a given temperature.
Materials and Equipment:
-
Tris(dibenzylideneacetone)dipalladium-chloroform adduct (CAS 52522-40-4)
-
High-purity, anhydrous organic solvent of interest (e.g., THF, toluene, DCM)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Syringes and syringe filters (0.2 µm, PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
-
Inert atmosphere glovebox or Schlenk line
-
Thermostatically controlled shaker or stir plate
Procedure:
-
Preparation of a Saturated Solution (under Inert Atmosphere): a. Inside a glovebox or using Schlenk technique, add an excess amount of Pd₂(dba)₃·CHCl₃ to a vial. The exact amount should be more than what is expected to dissolve. b. Add a known volume of the desired anhydrous organic solvent to the vial. c. Seal the vial tightly and place it on a shaker or stir plate in a thermostatically controlled environment (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). The solution should maintain a deep purple color, with undissolved solid remaining at the bottom.
-
Sample Filtration: a. Allow the vial to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding the solid precipitate. c. Attach a 0.2 µm PTFE syringe filter to the syringe and filter the solution into a clean, tared vial to remove any remaining microcrystals.
-
Gravimetric Analysis (Optional but Recommended): a. Weigh the vial containing the filtered saturated solution. b. Under a gentle stream of inert gas or in a vacuum oven at a mild temperature, carefully evaporate the solvent to dryness. c. Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved Pd₂(dba)₃·CHCl₃. d. Calculate the solubility in g/L or mg/mL.
-
UV-Vis Spectrophotometric Analysis: a. Preparation of a Standard Stock Solution: Accurately weigh a small amount of Pd₂(dba)₃·CHCl₃ and dissolve it in a known volume of the solvent to prepare a stock solution of known concentration. This should be performed under an inert atmosphere. b. Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution to create a set of standards with known concentrations that bracket the expected concentration of the saturated solution. c. Measurement of Absorbance: i. Determine the wavelength of maximum absorbance (λ_max) for Pd₂(dba)₃·CHCl₃ in the chosen solvent by scanning a standard solution across the visible spectrum (typically around 520-530 nm).[4] ii. Measure the absorbance of each standard solution and the filtered saturated solution at λ_max. d. Data Analysis: i. Plot a calibration curve of absorbance versus concentration for the standard solutions. ii. Use the linear regression equation of the calibration curve to determine the concentration of the saturated solution from its absorbance.
Safety Precautions:
-
Tris(dibenzylideneacetone)dipalladium-chloroform is an air- and moisture-sensitive compound and should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical first step in any reaction utilizing Pd₂(dba)₃·CHCl₃. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting a suitable solvent for reactions involving Pd₂(dba)₃·CHCl₃.
Signaling Pathways and Experimental Workflows in Drug Development
In the context of drug development, Pd₂(dba)₃·CHCl₃ is frequently employed in cross-coupling reactions to synthesize complex organic molecules that may interact with specific biological signaling pathways. The workflow for developing such a molecule and assessing its activity is multi-faceted.
Caption: A simplified workflow illustrating the role of synthesis in the broader drug development process.
References
- 1. Tris(dibenzylideneacetone)dipalladium-chloroform adduct | 52522-40-4 [chemicalbook.com]
- 2. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]
- 3. Tris(dibenzylideneacetone)dipalladium(0), complex with chloroform, Pd 20.6% | Fisher Scientific [fishersci.ca]
- 4. media2.newsobserver.com [media2.newsobserver.com]
Tris(dibenzylideneacetone)dipalladium-Chloroform: A Comprehensive Technical Guide to its Role as a Pd(0) Catalyst Precursor
For Researchers, Scientists, and Drug Development Professionals
Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃) stands as a cornerstone in the field of organometallic chemistry, serving as a widely utilized and versatile precursor to catalytically active palladium(0) species. Its stability, ease of handling, and broad applicability in a multitude of cross-coupling reactions have cemented its importance in academic research and the pharmaceutical industry. This technical guide provides an in-depth exploration of Pd₂(dba)₃·CHCl₃, focusing on its structure, activation, and application in key synthetic transformations.
Physicochemical Properties and Spectroscopic Data
Pd₂(dba)₃·CHCl₃ is a stable, purple to black crystalline powder.[1] The chloroform adduct enhances the stability of the complex, making it easier to handle and store compared to the solvent-free analogue.[2] It is soluble in many organic solvents but insoluble in water.[1][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₅₁H₄₂O₃Pd₂·CHCl₃ | [4] |
| Molecular Weight | 1035.10 g/mol | [5][6] |
| Appearance | Purple to black crystalline powder | [1] |
| Melting Point | 131-135 °C (lit.) | [1][5][7] |
| Solubility | Soluble in organic solvents, insoluble in water. | [1][3] |
| Palladium Content | ~20.6% | [3][4] |
Spectroscopic Data:
While detailed spectroscopic data can vary slightly based on the solvent and instrumentation, the following provides a general overview.
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the dibenzylideneacetone (dba) ligands. A singlet for the chloroform proton is also observed. | [7] |
| ¹³C NMR | Multiple resonances in the aromatic and olefinic regions for the dba ligands, along with a signal for the carbonyl carbon. | [7] |
| IR Spectroscopy | Characteristic C=O stretching frequency for the ketone in the dba ligand, typically around 1650 cm⁻¹. | - |
Activation of the Pd(0) Precursor
The catalytic activity of Pd₂(dba)₃·CHCl₃ hinges on the displacement of the labile dibenzylideneacetone ligands by stronger donor ligands, typically phosphines or N-heterocyclic carbenes (NHCs), to generate the active monoligated Pd(0) species, L₁Pd(0).[1][2] This activation process is a critical step in initiating the catalytic cycle.
The general activation process involves the dissociation of the Pd₂(dba)₃ complex and subsequent coordination of the desired ligand. The exact nature of the active species and the activation pathway can be influenced by several factors, including the nature of the ligand, the solvent, and the reaction temperature.[5] Real-time analysis has shown that in many cases, the dba ligand is not fully displaced from the active catalytic species.[5]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Pd₂(dba)₃·CHCl₃ is a versatile precursor for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Below are summaries and experimental protocols for several key cross-coupling reactions where Pd₂(dba)₃·CHCl₃ is commonly employed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.
Quantitative Data:
Direct, comprehensive comparisons of catalyst performance can be challenging due to variations in reaction conditions across different studies. However, the following table provides an example of comparative yields for a specific Suzuki-Miyaura coupling reaction.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 0.17 | 53 | [8] |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 85 | 5 | 53 | [8] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Iodo Compound with a Boronic Ester [8]
-
Reaction Setup: Combine the iodo compound (1.0 equiv), the boronic ester (1.25 equiv), K₃PO₄ (3.0 equiv), XPhos (0.06 equiv), and Pd₂(dba)₃ (0.03 equiv) in a microwave vial.
-
Inert Atmosphere: Purge the vial with argon.
-
Solvent Addition: Add dioxane and water (e.g., 6:1 v/v).
-
Reaction: Irradiate the reaction mixture in a microwave reactor at 120 °C for 10 minutes.
-
Work-up: After cooling, treat the mixture with aqueous NaOH and extract with an organic solvent (e.g., EtOAc). Dry the organic layer, concentrate, and purify by flash chromatography.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide (or triflate) and an alkene.
Experimental Protocol: Heck Reaction of Iodobenzene with Styrene [5]
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃·CHCl₃ in a suitable degassed solvent (e.g., dichloromethane).
-
Reaction Setup: In a separate reaction vessel, combine iodobenzene (1.0 equiv), styrene (1.2 equiv), a base (e.g., triethylamine, 1.5 equiv), and a suitable solvent (e.g., acetonitrile).
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere until the reaction is complete (monitored by TLC or GC).
-
Work-up: After cooling, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides or pseudohalides.
Quantitative Data:
A study comparing different palladium precursors for the Buchwald-Hartwig amination of 4-bromoanisole with aniline showed that the performance of Pd₂(dba)₃ can be highly dependent on the quality and source of the material, with yields ranging from 10% to nearly quantitative.[9] This highlights the importance of using high-purity precatalyst for reproducible results.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Diphenylamine
-
Reaction Setup: In a 3-necked round bottom flask, add diphenylamine (1.0 equiv), 4-chloroanisole (1.05 equiv), and degassed toluene.
-
Catalyst and Base Addition: Add Pd₂(dba)₃ (1 mol%), tBu₃P·HBF₄ (2 mol%), and sodium tert-butoxide (2.2 equiv).
-
Reaction: Reflux the reaction mixture under a nitrogen atmosphere for 16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction with dichloromethane. Filter the suspension, and dry the filtrate over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica-gel column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide or pseudohalide to form a C-C bond.
Experimental Protocol: Stille Coupling of 3,4-Dibromothiophene with an Organostannane [10]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene (1.0 equiv) and Pd₂(dba)₃ (2-4 mol%). If required, add a phosphine ligand.
-
Degassing: Subject the flask to three cycles of evacuation and backfilling with an inert gas.
-
Reagent Addition: Add anhydrous and degassed solvent (e.g., toluene) via syringe, followed by the organostannane reagent (2.2-2.5 equiv for di-substitution).
-
Reaction: Heat the reaction mixture to 90-120 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture and dilute with an organic solvent. Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Filter through Celite, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is the coupling of a terminal alkyne with an aryl or vinyl halide.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), the terminal alkyne (1.2 equiv), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), a base (e.g., triethylamine or diisopropylamine, 2.0 equiv), and a suitable solvent (e.g., THF or DMF).
-
Catalyst Addition: Add Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand (e.g., PPh₃, 2-4 mol%).
-
Inert Atmosphere: Degas the reaction mixture by bubbling an inert gas through it for 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction using Pd₂(dba)₃·CHCl₃ as the precatalyst.
Conclusion
Tris(dibenzylideneacetone)dipalladium-chloroform remains an indispensable tool in the arsenal of the synthetic chemist. Its utility as a stable and versatile precursor for generating active Pd(0) catalysts for a wide range of cross-coupling reactions is well-established. While its performance can be influenced by the quality of the material and the specific reaction conditions, a thorough understanding of its activation and the general principles of palladium catalysis enables researchers to effectively harness its synthetic potential. This guide has provided a comprehensive overview of the key technical aspects of using Pd₂(dba)₃·CHCl₃, from its fundamental properties to detailed experimental considerations, to aid researchers in the successful application of this important catalyst precursor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Using Tris(dibenzylideneacetone)dipalladium(0)-chloroform
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) is a widely utilized and effective precatalyst for this transformation.[2][3] This air-stable, crystalline solid serves as a reliable source of the active palladium(0) species required for the catalytic cycle.[2][3] The chloroform adduct is often preferred over the solvent-free analogue due to its enhanced stability and well-defined composition. This document provides detailed application notes and experimental protocols for the use of Pd₂(dba)₃·CHCl₃ in Suzuki coupling reactions.
Catalyst Properties
| Property | Value |
| Chemical Formula | C₅₁H₄₂O₃Pd₂·CHCl₃ |
| Molecular Weight | 1035.10 g/mol |
| Appearance | Dark purple to black crystalline powder |
| Melting Point | 131-135 °C (decomposes) |
| Solubility | Soluble in organic solvents such as chloroform, benzene, and tetrahydrofuran (THF). Insoluble in water. |
| Stability | Air-stable for extended periods, but should be stored under an inert atmosphere for long-term use. |
General Considerations for Suzuki Coupling
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters:
-
Palladium Precatalyst: Pd₂(dba)₃·CHCl₃ is an excellent choice as a precatalyst, providing a source of Pd(0) upon ligand exchange.
-
Ligand: The choice of ligand is crucial for stabilizing the active palladium species and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are commonly employed.
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides.
-
Solvent: The solvent system plays a critical role in solubilizing the reactants and catalyst, as well as influencing the reaction kinetics. Aprotic polar solvents such as dioxane, THF, and toluene are frequently used, often with the addition of water to facilitate the dissolution of the base and boronic acid.
-
Reaction Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki coupling of an aryl halide with an arylboronic acid using Pd₂(dba)₃·CHCl₃ as the precatalyst. The specific conditions may require optimization depending on the substrates used.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform (Pd₂(dba)₃·CHCl₃) (0.5-2.0 mol % Pd)
-
Ligand (e.g., tri-tert-butylphosphine [P(t-Bu)₃], SPhos, XPhos, or an NHC precursor) (1-4 mol %)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or THF)
-
Degassed water (if using an aqueous base)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
In a separate vial, weigh the Pd₂(dba)₃·CHCl₃ and the ligand under an inert atmosphere (e.g., in a glovebox).
-
Add the catalyst/ligand mixture to the reaction vessel.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel.
Example Protocol: Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol is adapted from a procedure for the coupling of an aryl chloride with an arylboronic acid using an N-heterocyclic carbene (NHC) ligand.
Materials:
-
4-Chlorotoluene (1.0 equiv, 126.6 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, 146.3 mg, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform (Pd₂(dba)₃·CHCl₃) (1.5 mol % Pd, 15.5 mg, 0.015 mmol)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (3 mol %, 12.8 mg, 0.03 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv, 651.8 mg, 2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In a glovebox, a screw-capped vial was charged with Pd₂(dba)₃·CHCl₃ (15.5 mg), IPr·HCl (12.8 mg), and cesium carbonate (651.8 mg).
-
4-Chlorotoluene (126.6 mg) and phenylboronic acid (146.3 mg) were added to the vial.
-
Dioxane (5 mL) was added, and the vial was sealed with a Teflon-lined cap.
-
The reaction mixture was removed from the glovebox and heated at 80 °C with stirring for 1.5 hours.
-
After cooling to room temperature, the reaction mixture was diluted with diethyl ether, filtered through a pad of Celite, and concentrated.
-
The residue was purified by flash chromatography to afford 4-methylbiphenyl.
Quantitative Data
The following tables summarize the performance of Pd₂(dba)₃·CHCl₃ in Suzuki coupling reactions with various substrates.
Table 1: Coupling of Various Aryl Halides with Phenylboronic Acid
Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (1.0 mol % Pd), P(t-Bu)₃ (2.0 mol %), K₃PO₄ (2.0 mmol), dioxane (3 mL), 80 °C, 12 h.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxybiphenyl | >98 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 97 |
| 3 | 4-Chloroanisole | 4-Methoxybiphenyl | 96 |
| 4 | 1-Bromonaphthalene | 1-Phenylnaphthalene | 95 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 92 |
Table 2: Coupling of 4-Chlorotoluene with Various Arylboronic Acids
Reaction Conditions: 4-Chlorotoluene (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (1.5 mol % Pd), SPhos (3.0 mol %), K₃PO₄ (2.0 mmol), toluene (4 mL), 100 °C, 16 h.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Methylbiphenyl | 95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 93 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-Methyl-4'-(trifluoromethyl)biphenyl | 91 |
| 4 | 2-Methylphenylboronic acid | 2,4'-Dimethylbiphenyl | 88 |
| 5 | 3-Furylboronic acid | 3-(p-Tolyl)furan | 85 |
Visualizations
Diagram 1: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Diagram 2: Experimental Workflow for a Typical Suzuki Coupling Reaction
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Inefficient ligand- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of Pd₂(dba)₃·CHCl₃.- Screen different ligands (e.g., bulky phosphines, NHCs).- Optimize the base and solvent system.- Increase the reaction temperature. |
| Formation of homocoupled byproducts | - Presence of oxygen- Catalyst decomposition | - Ensure the reaction is performed under strictly anaerobic conditions.- Use a more stable ligand or lower the reaction temperature. |
| Protodeborylation of the boronic acid | - Presence of water- Inappropriate base | - Use anhydrous conditions if possible.- Use a milder base (e.g., K₂CO₃ instead of a stronger base). |
Safety Information
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the reaction.
Conclusion
Tris(dibenzylideneacetone)dipalladium(0)-chloroform is a versatile and reliable precatalyst for Suzuki-Miyaura cross-coupling reactions. By carefully selecting the ligand, base, and solvent, a wide range of aryl halides can be efficiently coupled with arylboronic acids to produce valuable biaryl compounds. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this important transformation in their work.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction Utilizing Tris(dibenzylideneacetone)dipalladium(0)-chloroform Adduct
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1] This reaction is celebrated for its versatility, functional group tolerance, and stereoselectivity, typically favoring the formation of the E (trans) isomer. The tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, Pd₂(dba)₃·CHCl₃, is a stable and commonly employed air-stable precatalyst that serves as a source of soluble palladium(0) for a wide array of cross-coupling reactions, including the Heck reaction.[2] These application notes provide a comprehensive overview and a detailed protocol for researchers, scientists, and drug development professionals employing Pd₂(dba)₃·CHCl₃ in Heck coupling reactions.
Catalyst Information
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) is a crystalline, air- and moisture-sensitive solid. It is favored as a precatalyst because the dibenzylideneacetone (dba) ligands are labile and readily dissociate to generate the active Pd(0) species required for the catalytic cycle.[3] The chloroform adduct is noted to be a more stable crystalline form compared to the solvent-free Pd₂(dba)₃.[3]
Safety and Handling
Hazard Statement: Pd₂(dba)₃·CHCl₃ is harmful if swallowed, causes skin irritation, and is suspected of causing cancer.[4][5] It may also cause damage to organs through prolonged or repeated exposure.
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[4][5]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[5] Store locked up.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]
Tabulated Reaction Data
The following tables summarize quantitative data from various Heck reactions using Pd₂(dba)₃·CHCl₃ as the catalyst precursor, showcasing the reaction's broad substrate scope.
Table 1: Heck Reaction of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Benzo[b]thiophene | - | Ag₂CO₃ | Hexafluoro-2-propanol | 32 | - | - |
| 2 | 4-Iodobenzotrifluoride | Benzo[b]thiophene | - | Ag₂CO₃ | Hexafluoro-2-propanol | 32 | - | 89 |
| 3 | 2-Bromo-N-pivaloylaniline | Pentafluorostyrene | XuPhos-type (Xu4) | Cs₂CO₃ / Ag₂CO₃ | iPr₂O | 80 | 15 | 83 |
| 4 | (E)-1-(2-bromophenyl)-N,N-dimethylmethanamine | Pentafluorostyrene | XuPhos-type (Xu4) | Cs₂CO₃ / Ag₂CO₃ | iPr₂O | 80 | 15 | 85 |
| 5 | 1-bromo-2-(methoxymethyl)benzene | Pentafluorostyrene | XuPhos-type (Xu4) | Cs₂CO₃ / Ag₂CO₃ | iPr₂O | 80 | 15 | 88 |
| 6 | 1-bromo-2-(phenoxymethyl)benzene | Pentafluorostyrene | XuPhos-type (Xu4) | Cs₂CO₃ / Ag₂CO₃ | iPr₂O | 80 | 15 | 93 |
Data sourced from references[6][7].
Table 2: Intramolecular Heck Reaction
| Entry | Substrate | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | N-(2-iodophenyl)-N-allyl-p-toluenesulfonamide | (R)-BINAP | PMP | DMA | 110 | 8 | - | | 2 | O-(2-iodobenzyl) derivative | (R)-BINAP | Ag₃PO₄ | NMP | 80 | 26 | - |
Data sourced from reference[8]. PMP = 1,2,2,6,6-pentamethylpiperidine, DMA = N,N-dimethylacetamide, NMP = N-methyl-2-pyrrolidone.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a Heck reaction using Pd₂(dba)₃·CHCl₃.
Detailed Experimental Protocol
This protocol provides a general procedure for the Heck coupling of an aryl halide with an alkene. The specific quantities of reagents, choice of ligand, base, solvent, temperature, and reaction time should be optimized based on the specific substrates and literature precedents.
Materials and Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Alkene (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃·CHCl₃ (0.01-0.05 mmol Pd, 1-5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, PPh₃, BINAP) (typically in a 2:1 or 4:1 ligand to Pd ratio)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, DMA, acetonitrile, toluene)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard glassware for work-up and purification (separatory funnel, round-bottom flasks, etc.)
-
Silica gel for column chromatography
-
Celite® or another filter aid
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the phosphine ligand (if used).
-
In a separate vial, preferably inside a glovebox, weigh the Pd₂(dba)₃·CHCl₃ catalyst.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the Pd₂(dba)₃·CHCl₃ to the Schlenk flask under a positive flow of inert gas.
-
-
Reagent Addition:
-
Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) to the flask via syringe.
-
Add the alkene (1.2 mmol) to the reaction mixture via syringe.
-
If the base is a liquid (e.g., triethylamine), it should be degassed and added at this stage.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 8-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and any insoluble salts. Wash the pad with the same solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted alkene.
-
Catalytic Cycle Diagram
The catalytic cycle of the Heck reaction involves the interconversion of Pd(0) and Pd(II) species.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. file.chemscene.com [file.chemscene.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. Palladium/XuPhos-catalyzed enantioselective cascade Heck/intermolecular C(sp2)–H alkylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃) in Stille Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) is a widely used air-stable precatalyst for this transformation. It serves as a source of soluble Pd(0) species, which are the active catalysts in the reaction cycle. The dba (dibenzylideneacetone) ligands are readily displaced by more strongly coordinating ligands, such as phosphines, allowing for the fine-tuning of the catalyst's reactivity and stability. This document provides detailed application notes and experimental protocols for the use of Pd₂(dba)₃·CHCl₃ in Stille cross-coupling reactions.
Advantages of Using Pd₂(dba)₃·CHCl₃ in Stille Coupling
-
Air-Stability: Unlike many other Pd(0) sources, Pd₂(dba)₃·CHCl₃ is relatively stable to air and moisture, simplifying handling and storage.
-
Solubility: It is soluble in many common organic solvents used for cross-coupling reactions, such as toluene, THF, and dioxane.
-
Versatility: It is effective for a wide range of substrates, including aryl, heteroaryl, and vinyl halides/triflates, coupled with various organostannanes.[1][2]
-
Ligand Exchange: The dba ligands are easily displaced, allowing for the use of a wide variety of ancillary ligands to optimize the reaction for specific substrates.
Catalytic Cycle of the Stille Reaction
The generally accepted mechanism for the Stille cross-coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Data Presentation
The following tables summarize representative examples of Stille cross-coupling reactions using the Pd₂(dba)₃·CHCl₃ catalyst system with various substrates.
Table 1: Stille Coupling of Aryl Halides with Organostannanes
| Entry | Aryl Halide | Organostannane | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 5-hexyl-2-thiophenyl tributylstannane | P(o-tol)₃ | Toluene | 100 | 15 | ~95 |
| 2 | 1-bromo-4-methoxybenzene | Tributylstannyl bromide | P(o-tol)₃ | Toluene | 100 | 12 | 91 |
| 3 | Aryl Chloride | Aryl/Vinyl/Allyl Tin Reagent | P(i-BuNCH₂CH₂)₃N | Dioxane | 110 | - | High |
| 4 | Aryl Chloride | Tributylphenylstannane | P(MeNCH₂CH₂)₃N·HCl | - | - | - | Good to Excellent |
Yields are for the isolated product.
Experimental Protocols
An inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents are crucial for successful Stille cross-coupling reactions.
General Experimental Workflow
Caption: General workflow for a Stille cross-coupling experiment.
Protocol 1: General Procedure for Stille Coupling of Aryl Bromides[4]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Organostannane (1.1 - 1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃) (0.01 - 0.05 mmol, 1-5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, AsPh₃) (0.04 - 0.2 mmol, 4-20 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF) (5 - 10 mL)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃·CHCl₃ and the phosphine ligand under an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture for a few minutes until the catalyst and ligand have dissolved.
-
Add the aryl bromide to the reaction mixture.
-
Add the organostannane to the reaction mixture via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Specific Example - Synthesis of 4,4'-dimethoxybiphenyl[4]
Materials:
-
1-bromo-4-methoxybenzene (750 mg, 4.0 mmol)
-
Tributyl(4-methoxyphenyl)stannane (1.79 g, 4.4 mmol)
-
Pd₂(dba)₃ (not specified as chloroform adduct in this source, but often used interchangeably) (36 mg, 0.04 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (24 mg, 0.08 mmol)
-
Anhydrous Toluene (15 mL)
Procedure:
-
To a fresh-dried Schlenk tube, add 1-bromo-4-methoxybenzene, tributyl(4-methoxyphenyl)stannane, Pd₂(dba)₃, and P(o-tol)₃.
-
Subject the Schlenk tube and its contents to three pump/purge cycles with argon.
-
Add anhydrous and degassed toluene (15 mL) via syringe.
-
Seal the reaction system and stir the mixture at 100 °C for 12 hours in the dark under an argon atmosphere.
-
After confirming the reaction is complete by TLC, cool the mixture to room temperature.
-
Remove the solvent under vacuum.
-
Purify the residue by silica gel column chromatography using petroleum ether as the eluent to give 4,4'-dimethoxybiphenyl as a colorless oil (yield not explicitly stated for this specific analogue in the reference, but a similar reaction yielded 91%).
Troubleshooting and Considerations
-
Low Yields: Incomplete reaction can be due to catalyst deactivation, poor quality reagents, or insufficient reaction time/temperature. Ensure all reagents are pure and the solvent is anhydrous and degassed. Increasing the catalyst loading or trying a different ligand may improve yields.
-
Homocoupling: The formation of R¹-R¹ and R²-R² dimers is a common side reaction. This can sometimes be minimized by adjusting the reaction temperature, using a different ligand, or adding a copper(I) co-catalyst.
-
Removal of Tin Byproducts: Tributyltin halides can be difficult to remove. Stirring the crude reaction mixture with a saturated aqueous solution of KF or DBU/acetonitrile can facilitate the precipitation of insoluble tin fluoride or other salts, which can then be removed by filtration.
Conclusion
Tris(dibenzylideneacetone)dipalladium-chloroform is a reliable and versatile precatalyst for Stille cross-coupling reactions. Its stability and ease of use make it a valuable tool for the synthesis of a wide array of organic molecules. By carefully selecting the reaction conditions, including the choice of ligand and solvent, high yields of the desired coupled products can be achieved. The protocols and data presented here provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for Buchwald-Hartwig Amination using Pd₂(dba)₃·CHCl₃
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][2][3] Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) is a stable, air- and moisture-tolerant Pd(0) source that is frequently employed in this transformation.[1][4] The dba ligands are easily displaced, allowing for the in-situ formation of the active catalytic species with an appropriate phosphine ligand.[5]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing Pd₂(dba)₃·CHCl₃ in Buchwald-Hartwig amination reactions.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle comprising three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
A typical experimental workflow for a Buchwald-Hartwig amination reaction is depicted below. It is crucial to maintain an inert atmosphere throughout the reaction setup and duration to prevent the oxidation of the palladium catalyst and phosphine ligands.
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Data Presentation: Substrate Scope and Reaction Conditions
The choice of ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination and is highly dependent on the specific substrates being coupled. Below is a summary of representative examples using Pd₂(dba)₃·CHCl₃ as the palladium source.
| Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Diphenylamine | tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 16 | 65 |
| Aryl Chlorides (various) | Various Amines | P(i-BuNCH₂CH₂)₃N | NaOtBu/NaOH | Toluene | 100 | - | High[6][7] |
| Aryl Bromide | Secondary Amine | XPhos | t-BuONa | Toluene | 150 (MW) | 0.5 | Moderate[8] |
| 4-Bromotoluene | 3,5-Dimethoxyaniline | JohnPhos | NaOtBu | Dioxane | 80 | 1 | 98[9] |
| Brominated Benzodiazepine | Aliphatic/Aromatic Amines | XPhos | - | Toluene | - | - | -[10] |
Detailed Experimental Protocols
Protocol 1: Amination of 4-Chloroanisole with Diphenylamine
This protocol details the synthesis of 4-methoxytriphenylamine.
-
Reagents and Materials:
-
4-Chloroanisole (1.05 eq.)
-
Diphenylamine (1.0 eq.)
-
Pd₂(dba)₃ (1 mol%)
-
Tri-tert-butylphosphonium Tetrafluoroborate (tBu₃P·HBF₄) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.2 eq.)
-
Toluene (degassed)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica Gel
-
Hexane
-
Ethyl Acetate
-
-
Procedure:
-
To a 3-necked round bottom flask, add diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).
-
Add Pd₂(dba)₃ (0.287 g, 0.131 mmol, 1 mol%), tBu₃P·HBF₄ (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol, 2.2 eq.).
-
Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC (ethyl acetate:hexane = 1:10).
-
After completion, cool the reaction to room temperature and dilute with dichloromethane (300 mL).
-
Filter the suspension and dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1) to afford the desired product.
-
Further purification by recrystallization from hexane can be performed if necessary to yield 4-methoxytriphenylamine as a white solid (5.26 g, 65% yield).
-
Protocol 2: Microwave-Assisted Double Amination of Aryl Bromides [8]
This protocol is suitable for the rapid synthesis of compounds with multiple C-N bonds.
-
Reagents and Materials:
-
Aryl bromide (1.0 eq.)
-
Secondary amine (2.1 eq.)
-
Pd₂(dba)₃ (5 mol%)
-
XPhos (10 mol%)
-
Sodium tert-butoxide (t-BuONa) (2.5 eq.)
-
Toluene (anhydrous)
-
Chloroform
-
Celite
-
-
Procedure:
-
In a microwave vial, combine the aryl bromide (1.0 equiv), secondary amine (2.1 equiv), Pd₂(dba)₃ (5 mol %), XPhos (10 mol %), and t-BuONa (2.5 equiv).
-
Add anhydrous toluene (4.0 mL/1.0 mmol of aryl bromide).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes with a microwave power of 300 W.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with chloroform and filter through a pad of Celite.
-
Collect the filtrate and concentrate it under reduced pressure.
-
Purify the crude material by column chromatography over silica gel or by recrystallization.
-
Key Considerations and Troubleshooting
-
Inert Atmosphere: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
Ligand Selection: The choice of phosphine ligand is critical and depends on the substrates. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often highly effective.[11] For sterically hindered substrates, proazaphosphatrane ligands in combination with Pd₂(dba)₃ have shown exceptional performance.[6][7]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[8] Other bases like potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) can also be employed depending on the specific reaction.[12][13]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or DMF are typically used.[9][12]
-
Catalyst Deactivation: In some cases, catalyst deactivation can occur. If the reaction stalls, adding a fresh portion of the catalyst and ligand may be beneficial.
-
Side Reactions: A potential side reaction is the hydrodehalogenation of the aryl halide. The choice of ligand and reaction conditions can help to minimize this undesired pathway.[13]
References
- 1. Overview of pd2(dba)3 and its role in coupling reactions [ecoviaet.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct 52522-40-4 [sigmaaldrich.com]
- 5. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 6. Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Council on Undergraduate Research (CUR) - Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand [ncur.secure-platform.com]
- 11. Buchwald Ligands [sigmaaldrich.com]
- 12. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Negishi Coupling Reactions Utilizing Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd2(dba)3·CHCl3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in modern organic synthesis. This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide or triflate. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and its chloroform adduct (Pd₂(dba)₃·CHCl₃) are widely used palladium(0) sources for initiating the catalytic cycle in these transformations.[1] The dba ligands are labile and easily displaced by more strongly coordinating ligands, such as phosphines, making Pd₂(dba)₃ complexes highly versatile precatalysts for a broad range of Negishi coupling reactions.[2] This document provides detailed application notes, experimental protocols, and quantitative data for the use of Pd₂(dba)₃·CHCl₃ in Negishi coupling, with a focus on applications in pharmaceutical and bioactive molecule synthesis.
Advantages of Pd₂(dba)₃·CHCl₃ in Negishi Coupling
-
Air-Stability: Pd₂(dba)₃ is an air-stable complex, simplifying handling and storage.[2]
-
Versatility: It serves as an excellent precursor for the catalytically active Pd(0) species, compatible with a wide array of phosphine ligands.[3]
-
High Reactivity: The labile nature of the dba ligands allows for efficient generation of the active catalyst, leading to high reaction rates and yields.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from representative Negishi coupling reactions catalyzed by Pd₂(dba)₃·CHCl₃, showcasing its application in the synthesis of complex molecules.
Table 1: Synthesis of Differentially Protected Azatryptophan Analogs [4]
This table presents the results of a Negishi coupling between N-tosyl-3-haloazaindoles and an organozinc derivative of Fmoc-protected tert-butyl iodoalanine. The catalyst system employed was Pd₂(dba)₃ with the XPhos ligand.[4]
| Entry | N-Tosyl-3-haloazaindole | Product | Isolated Yield (%) |
| 1 | 4-chloro-N-tosyl-3-iodo-7-azaindole | tert-butyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate | 91 |
| 2 | N-tosyl-3-bromo-5-azaindole | tert-butyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-tosyl-1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate | 85 |
| 3 | N-tosyl-3-bromo-6-azaindole | tert-butyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)propanoate | 69 |
Table 2: Negishi Cross-Coupling of Unactivated Primary Alkyl Halides and Tosylates with Organozinc Reagents [5]
This table illustrates the versatility of a Pd₂(dba)₃-based catalyst system for the coupling of various primary alkyl electrophiles with different organozinc reagents. The optimized catalyst system consists of Pd₂(dba)₃, PCyp₃ (tricyclopentylphosphine), and NMI (N-methylimidazole).[5][6]
| Entry | Alkyl Electrophile | Organozinc Reagent | Product | Yield (%) |
| 1 | 1-iodooctane | n-Hexylzinc bromide | n-Tetradecane | 85 |
| 2 | 1-bromooctane | n-Hexylzinc bromide | n-Tetradecane | 78 |
| 3 | 1-chlorooctane | n-Hexylzinc bromide | n-Tetradecane | 71 |
| 4 | 1-octyl tosylate | n-Hexylzinc bromide | n-Tetradecane | 65 |
| 5 | Ethyl 6-bromohexanoate | Isopropenylzinc bromide | Ethyl 7-methyl-7-octenoate | 82 |
| 6 | 6-bromohexanenitrile | Phenylzinc chloride | 6-Phenylhexanenitrile | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Azatryptophan Analogs via Negishi Coupling [4]
This protocol details the synthesis of tert-butyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate derivatives.
Materials:
-
N-tosyl-3-haloazaindole (1.0 equiv)
-
Fmoc-protected tert-butyl iodoalanine-derived organozinc reagent (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.05 equiv) and XPhos (0.1 equiv).
-
Add the N-tosyl-3-haloazaindole (1.0 equiv).
-
Add anhydrous THF to dissolve the solids.
-
To this mixture, add the organozinc reagent (1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Negishi Cross-Coupling of Unactivated Primary Alkyl Halides [5]
This protocol describes a general method for the coupling of primary alkyl electrophiles with organozinc reagents.
Materials:
-
Alkyl halide or tosylate (1.0 equiv)
-
Organozinc halide (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Tricyclopentylphosphine (PCyp₃, 8 mol%)
-
N-Methylimidazole (NMI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a screw-capped vial with Pd₂(dba)₃ (2 mol%) and PCyp₃ (8 mol%).
-
Add a solution of the alkyl electrophile (1.0 equiv) and NMI in THF/NMP.
-
Add the organozinc reagent (1.5 equiv).
-
Seal the vial and heat the reaction mixture at 80 °C.
-
Monitor the reaction by GC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Caption: General experimental workflow for a Pd₂(dba)₃·CHCl₃ catalyzed Negishi coupling reaction.
Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.
References
- 1. Pd2(dba)3 CHCl3 - Tris(ジベンジリデンアセトン)二パラジウム(0)-クロロホルム付加物 [sigmaaldrich.com]
- 2. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Differentially Protected Azatryptophan Analogs via Pd2(dba)3/XPhos Catalyzed Negishi Coupling of N-Ts Azaindole Halides with Zinc Derivative from Fmoc-Protected tert-Butyl (R)-2-Amino-3-iodopropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
Application Notes and Protocols: Asymmetric Allylic Alkylation using Tris(dibenzylideneacetone)dipalladium-chloroform
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile transformation in modern organic synthesis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This method is particularly valuable in the synthesis of complex chiral molecules, including natural products and pharmaceutical agents.[3][4] Tris(dibenzylideneacetone)dipalladium-chloroform adduct (Pd₂(dba)₃·CHCl₃) is a widely used, air-stable precatalyst that serves as a reliable source of the active palladium(0) species required for the catalytic cycle.[5][6] In combination with a wide array of chiral ligands, Pd₂(dba)₃·CHCl₃ has been successfully employed in a multitude of asymmetric allylic alkylation reactions, consistently delivering high yields and enantioselectivities.[7][8]
These application notes provide an overview of the utility of Pd₂(dba)₃·CHCl₃ in asymmetric allylic alkylation, including key experimental data, detailed protocols for representative reactions, and visualizations of the catalytic cycle and experimental workflow.
Data Presentation
The following tables summarize quantitative data from selected palladium-catalyzed asymmetric allylic alkylation reactions using Pd₂(dba)₃·CHCl₃ as the precatalyst. These examples highlight the versatility of the catalytic system with various nucleophiles, substrates, and chiral ligands.
Table 1: Asymmetric Allylic Alkylation of Malonates and Related Nucleophiles
| Entry | Allylic Substrate | Nucleophile | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | rac-1,3-Diphenylallyl acetate | Dimethyl malonate | (S,S)-Trost Ligand | CH₂Cl₂ | rt | >95 | >98 | [2] |
| 2 | rac-Cyclohex-2-en-1-yl methyl carbonate | Dimethyl malonate | PhDACH (L1) | THF | rt | 86 | 96 | [7] |
| 3 | meso-2-en-1,4-diol diester | Dimethyl malonate | PhDACH (L1) | THF | rt | 95 | 95 | [7] |
| 4 | Allyl enol carbonate | - | (S)-t-BuPHOX | THF | 40 | 85 | 96 | [9] |
Table 2: Asymmetric Allylic Amination, Alkoxylation, and Thiolation
| Entry | Allylic Substrate | Nucleophile | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Cyclic/Acyclic allylic alcohols | Phthalimide | Binaphthol-based phosphoramidite (L16) | Dioxane | 80 | 75-95 | up to 92 | [1][2] |
| 2 | α,α-Disubstituted allylic carbonates | Primary alkyl amines | (Sax,S,S)-L11 | Toluene | 60 | 65-95 | up to 97 | [2] |
| 3 | Aryl-substituted vinylethylene carbonates | Water/Alcohols | L17 | THF | rt | 80-99 | >99 | [1] |
| 4 | rac-1,3-Diphenylallyl acetate | Phenol | (R,R)-TADDOL-derived phosphoramidite | THF | rt | 94 | 96 | [10] |
Experimental Protocols
The following are detailed protocols for representative asymmetric allylic alkylation reactions.
Protocol 1: Asymmetric Allylic Alkylation of Dimethyl Malonate with rac-1,3-Diphenylallyl Acetate
This protocol is a classic example of the Trost asymmetric allylic alkylation.[2]
Materials:
-
Tris(dibenzylideneacetone)dipalladium-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
(S,S)-Trost Ligand
-
rac-1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
-
Syringes and septa
-
Magnetic stirrer and stirring plate
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd₂(dba)₃·CHCl₃ (0.025 mmol) and the (S,S)-Trost ligand (0.075 mmol) in anhydrous CH₂Cl₂ (5 mL). Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, add rac-1,3-diphenylallyl acetate (1.0 mmol), dimethyl malonate (1.2 mmol), BSA (1.3 mmol), and a catalytic amount of KOAc (0.05 mmol).
-
Reaction Execution: To the flask containing the substrate and nucleophile, add the pre-formed catalyst solution via cannula.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired allylated product.
Protocol 2: Asymmetric Allylic Amination of an Allylic Alcohol
This protocol demonstrates the use of an allylic alcohol as the substrate for C-N bond formation.[1][2]
Materials:
-
Tris(dibenzylideneacetone)dipalladium-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
Binaphthol-based phosphoramidite ligand (L16)
-
Allylic alcohol (1.0 mmol)
-
Phthalimide (1.2 mmol)
-
(S)-1 (Brønsted acid co-catalyst)
-
Anhydrous Dioxane
-
Standard glassware for inert atmosphere reactions
-
Syringes and septa
-
Magnetic stirrer and stirring plate with heating capabilities
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃·CHCl₃ (0.025 mmol), the phosphoramidite ligand L16 (0.06 mmol), the Brønsted acid (S)-1 (0.1 mmol), the allylic alcohol (1.0 mmol), and phthalimide (1.2 mmol).
-
Solvent Addition: Add anhydrous dioxane (5 mL) to the Schlenk tube under an inert atmosphere.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C.
-
Monitoring: Stir the reaction vigorously at this temperature and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired allylic amine.
Visualizations
The following diagrams illustrate the catalytic cycle of the palladium-catalyzed asymmetric allylic alkylation and a general experimental workflow.
References
- 1. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric synthesis of a prostaglandin D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. chemimpex.com [chemimpex.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
Application Notes and Protocols: Tris(dibenzylideneacetone)dipalladium-chloroform [Pd2(dba)3·CHCl3] in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dibenzylideneacetone)dipalladium-chloroform (Pd2(dba)3·CHCl3) is a highly versatile and widely utilized air-stable source of palladium(0). Its utility in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through cross-coupling reactions has made it an indispensable tool in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions employing Pd2(dba)3·CHCl3.
Key Applications at a Glance
Pd2(dba)3·CHCl3 serves as a robust precatalyst for a multitude of transformations critical to modern organic synthesis. The easily displaceable dibenzylideneacetone (dba) ligands allow for the in-situ formation of the active Pd(0) catalyst upon introduction of a suitable ligand, typically a phosphine. This versatility allows for its application in a wide array of cross-coupling reactions.
| Reaction Type | Bond Formed | Key Substrates | Typical Applications |
| Suzuki-Miyaura Coupling | C(sp²) - C(sp²) | Aryl/vinyl halides/triflates + Aryl/vinyl boronic acids/esters | Biaryl synthesis, conjugated systems |
| Heck Reaction | C(sp²) - C(sp²) | Aryl/vinyl halides/triflates + Alkenes | Synthesis of substituted alkenes, ring formation |
| Buchwald-Hartwig Amination | C(sp²) - N | Aryl/heteroaryl halides/triflates + Amines | Synthesis of arylamines and derivatives |
Application 1: Suzuki-Miyaura Coupling in the Total Synthesis of Dragmacidin D
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds. In the total synthesis of the marine alkaloid Dragmacidin D, a potent inhibitor of serine/threonine protein phosphatases, a key strategic step involves the Suzuki coupling to construct the complex bi-indole core.
Quantitative Data
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole Bromide Fragment | Indole Boronic Ester Fragment | Pd2(dba)3·CHCl3 (5 mol%), PPh3 (20 mol%), Na2CO3 | Toluene/MeOH/H2O | 80 | 12 | 85 |
Experimental Protocol: Synthesis of the Bi-indole Core of Dragmacidin D
To a solution of the indole bromide fragment (1.0 equiv) and the indole boronic ester fragment (1.2 equiv) in a mixture of toluene, methanol, and 2M aqueous sodium carbonate (4:1:1 v/v/v) is added triphenylphosphine (20 mol%). The mixture is degassed with argon for 20 minutes. Tris(dibenzylideneacetone)dipalladium-chloroform (5 mol%) is then added, and the reaction mixture is heated to 80 °C for 12 hours under an argon atmosphere. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the desired bi-indole product.
Application 2: Intramolecular Heck Reaction in the Total Synthesis of (-)-Spirotryprostatin B
The Heck reaction is a powerful method for the palladium-catalyzed vinylation of aryl or vinyl halides. In the asymmetric total synthesis of (-)-spirotryprostatin B, an alkaloid with antimitotic activity, a key intramolecular Heck reaction is employed to construct the spiro-oxindole core.
Quantitative Data
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dienyl Anilide Precursor | Pd2(dba)3·CHCl3 (10 mol%), (o-tol)3P (40 mol%) | KOAc | THF | 70 | 16 | 72 (1:1 mixture of diastereomers) |
Experimental Protocol: Intramolecular Heck Cyclization for (-)-Spirotryprostatin B Synthesis
A mixture of tris(dibenzylideneacetone)dipalladium-chloroform (10 mol%) and tri-o-tolylphosphine (40 mol%) in anhydrous THF is stirred at room temperature under an argon atmosphere for 30 minutes. To this solution is added the dienyl anilide precursor (1.0 equiv) and potassium acetate (3.0 equiv). The reaction mixture is then heated to 70 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the spiro-oxindole product as a mixture of diastereomers.
Application 3: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Glycosides
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides. This reaction is particularly valuable in medicinal chemistry for the construction of N-aryl glycosides, which are important motifs in various drug candidates.
Quantitative Data
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosylamine | Pd2(dba)3·CHCl3 (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 18 | 92 |
Experimental Protocol: Synthesis of an N-Aryl Glucosylamine
In a glovebox, an oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium-chloroform (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv). 4-Bromotoluene (1.0 equiv) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine (1.1 equiv) are then added. The tube is sealed, removed from the glovebox, and anhydrous, degassed toluene is added via syringe. The reaction mixture is stirred vigorously and heated to 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by silica gel chromatography to give the desired N-aryl glucosylamine.
Catalytic Cycles
The efficacy of Pd2(dba)3·CHCl3 as a precatalyst stems from its ability to readily provide the active Pd(0) species that enters the catalytic cycle. Below is a generalized representation of the catalytic cycle for these cross-coupling reactions.
Application Notes and Protocols for Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) is a widely utilized, air-stable source of palladium(0) for a variety of palladium-catalyzed cross-coupling reactions.[1][2] Its versatility and commercial availability make it an essential tool in academic research and the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[3][4] The dibenzylideneacetone (dba) ligands are weakly bound and can be readily displaced by more strongly coordinating ligands, such as phosphines or N-heterocyclic carbenes (NHCs), to generate the catalytically active species in situ.[1]
This document provides detailed application notes and experimental protocols for the use of Pd₂(dba)₃·CHCl₃ in several key cross-coupling reactions, with a focus on catalyst loading and reaction conditions.
Core Concepts in Pd₂(dba)₃·CHCl₃ Catalysis
Successful implementation of Pd₂(dba)₃·CHCl₃ in cross-coupling reactions hinges on the careful selection of several key parameters:
-
Palladium Catalyst Loading: Typically ranges from 0.025 to 5 mol% of the palladium precursor.[5][6] Lower catalyst loadings are often achievable with highly active ligand systems and optimized reaction conditions.[7]
-
Ligand: The choice of ligand is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[8] Bulky, electron-rich phosphine ligands (e.g., Buchwald and Hartwig ligands) and N-heterocyclic carbenes (NHCs) are commonly employed to enhance catalytic activity.[8][9] The ligand to palladium ratio is also a key parameter to optimize, with 1:1 or 2:1 ratios being common.[7]
-
Base: A base is required to facilitate the catalytic cycle, often by promoting the deprotonation of a substrate or by neutralizing acidic byproducts. Common bases include inorganic salts like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃), as well as strong organic bases like sodium tert-butoxide (NaOtBu).[4][5][10]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used.[4] The choice of solvent can significantly impact reaction rates and yields.
-
Temperature: Reaction temperatures typically range from room temperature to elevated temperatures (80-150 °C), often requiring heating under an inert atmosphere.[4][5] Microwave irradiation can also be employed to accelerate reaction times.[5]
Visualizing the Process: Workflows and Relationships
To better understand the practical application and underlying principles of these reactions, the following diagrams illustrate a typical experimental workflow, the interplay of reaction components, and a generalized catalytic cycle.
Caption: A generalized workflow for a typical cross-coupling reaction.
Caption: Interplay of core components in a cross-coupling reaction.
Caption: A generalized catalytic cycle for cross-coupling reactions.
Application Notes & Protocols
The following sections provide detailed protocols and tables summarizing reaction conditions for common cross-coupling reactions utilizing Pd₂(dba)₃·CHCl₃.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4]
Table 1: Reaction Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Pd₂(dba)₃ (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Diphenylamine | 1 | tBu₃P·HBF₄ (2) | NaOtBu (2.2) | Toluene | Reflux | 16 | 65 |
| 1-Chloro-3,6-dimethoxyisoquinoline | Various Amines | 1-5 | XPhos (1.2-2.4 equiv to Pd) | NaOtBu (1.2-2.0) | Toluene | 80-110 | 2-24 | N/A |
| Aryl Bromide | Secondary Amine | 5 | XPhos (10) | t-BuONa (2.5) | Toluene | 150 (MW) | 0.5 | Moderate |
| Aryl Chlorides | Various Amines | 1 (as Pd) | P(i-BuNCH₂CH₂)₃N (1-2 equiv to Pd) | NaOt-Bu or NaOH | Toluene | 100 | N/A | High |
Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Diphenylamine
-
Reaction Setup: To a 3-necked 300 mL round-bottom flask under a nitrogen atmosphere, add diphenylamine (5.01 g, 29.6 mmol, 1.0 equiv.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 equiv.), and degassed toluene (150 mL).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.287 g, 0.131 mmol, 1 mol%), tBu₃P·HBF₄ (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol, 2.2 equiv.).
-
Reaction: Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, dilute the reaction with dichloromethane (300 mL). Filter the suspension and dry the filtrate over anhydrous sodium sulfate. Concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1) to afford 4-methoxytriphenylamine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1][10]
Table 2: Reaction Conditions for Suzuki-Miyaura Coupling
| Aryl/Vinyl Halide | Boronic Acid/Ester | Pd₂(dba)₃ (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) |
| Aryl/Vinyl Halides | Arylboronic Acids | N/A | P(t-Bu)₃ | N/A | N/A | RT | N/A |
| Iodo Compound | Boronic Ester | 2.9 (as Pd) | XPhos (6) | K₃PO₄ (3) | Dioxane/H₂O | 120 (MW) | 0.33 |
| Bromide | Boronic Acid | 9.5 (as Pd) | XPhos (28.5) | Na₂CO₃ (1) | ACN/H₂O (4:1) | 90 | 0.5 |
| Alkyl Chlorides | Alkyl 9-BBN | N/A | PCy₃ | N/A | N/A | N/A | N/A |
Note: Some literature reports catalyst loading based on the dimeric Pd₂(dba)₃, while others report it based on the moles of Pd atoms. This has been clarified where possible.
Protocol: Suzuki-Miyaura Coupling of an Iodo Compound with a Boronic Ester [11]
-
Reaction Setup: In a microwave vial, combine the iodo compound (0.513 mmol, 1.0 equiv.), the boronic ester (0.641 mmol, 1.25 equiv.), K₃PO₄ (1.539 mmol, 3.0 equiv.), XPhos (0.031 mmol, 0.06 equiv.), and Pd₂(dba)₃ (0.015 mmol, 0.029 equiv.).[11]
-
Solvent Addition: Purge the vial with argon, then add dioxane (3 mL) and H₂O (0.5 mL).[11]
-
Reaction: Irradiate the reaction in a microwave reactor at 120 °C for 10 minutes.[11]
-
Work-up: Treat the cooled mixture with 1N NaOH (aq) and extract with ethyl acetate (50 mL).[11] Dry the organic layer over MgSO₄ and concentrate.[11]
-
Purification: Purify the crude product by flash chromatography.[11]
Heck Reaction
The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base.[6]
Table 3: Reaction Conditions for Heck Reaction
| Aryl Halide | Alkene | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) |
| Iodobenzene | Styrene | Pd₂(dba)₃·CHCl₃ | N/A | N/A | N/A | N/A | N/A |
| Bromobenzene | (2R)-3-Butene-1,2-diol | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Acetonitrile | 95 | 17 |
Protocol: Heck Reaction of Bromobenzene with (2R)-3-Butene-1,2-diol [6]
-
Reaction Setup: To a stirred solution of (2R)-3-butene-1,2-diol (2.77 mmol, 1.0 equiv.) in acetonitrile (2.5 mL), add freshly ground potassium carbonate (16.62 mmol, 6.0 equiv.), tri-o-tolylphosphine (0.083 mmol, 0.03 equiv.), palladium acetate (0.028 mmol, 0.01 equiv.), and bromobenzene (2.77 mmol, 1.0 equiv.). The flask should be under an inert atmosphere.[6]
-
Reaction: Heat the mixture in an oil bath at 95 °C for 17 hours.[6]
-
Work-up: Dilute the cooled mixture with methyl tert-butyl ether (MTBE) (5 mL) and wash with water (10 mL).[6]
-
Purification: Separate the organic layer, dry, and concentrate to obtain the product. Further purification may be necessary.[6]
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, often with a copper(I) co-catalyst.[12]
Table 4: Reaction Conditions for Sonogashira Coupling
| Aryl/Vinyl Halide | Alkyne | Pd₂(dba)₃ (mol%) | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) |
| Aryl Halide | Terminal Alkyne | 0.1 (as Pd) | PPh₃ (1 mol%) | CuI (1 mol%) | N/A | N/A | 80 | 24 |
| Aryl Iodides | Terminal Alkyne | N/A | Ligand 2 | Cu(I) | Cs₂CO₃ | N/A | RT | N/A |
Protocol: General Procedure for Sonogashira Coupling [13]
-
Reaction Setup: To a reaction vessel containing the palladium catalyst (e.g., Pd₂(dba)₃·CHCl₃, 0.1 mol% as Pd), copper(I) iodide (1 mol%), and triphenylphosphine (1 mol%), add a degassed solution of the halide (1.0 equiv.), alkyne (1.1 equiv.), base (2.2 equiv.), and solvent (to achieve a concentration of 0.5 M).[13]
-
Reaction: Stir the mixture vigorously for 24 hours at 80 °C under a protective atmosphere (e.g., Argon).[13]
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove any heterogeneous catalyst.[13]
-
Purification: The filtrate can be subjected to standard aqueous work-up and purification by column chromatography.[13]
Safety and Handling
Pd₂(dba)₃·CHCl₃ is an air-stable solid but should be stored in a cool, dry place.[1] As with all palladium catalysts and organic reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All reactions should be conducted in a well-ventilated fume hood. The solvents used are often flammable and should be handled with care. For detailed safety information, refer to the Safety Data Sheet (SDS) for each chemical used.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct 52522-40-4 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
Ligand Selection for Palladium-Catalyzed Reactions with Pd₂(dba)₃·CHCl₃: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and use of ligands in palladium-catalyzed cross-coupling reactions employing the common palladium(0) precursor, Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃).
Introduction to Pd₂(dba)₃·CHCl₃ in Catalysis
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a widely utilized air-stable source of palladium(0) in a variety of catalytic reactions, most notably in carbon-carbon and carbon-heteroatom bond formation.[1] The chloroform adduct, Pd₂(dba)₃·CHCl₃, is often preferred for its enhanced stability.[2] In solution, the weakly associated dibenzylideneacetone (dba) ligands are readily displaced by stronger coordinating ligands, such as phosphines or N-heterocyclic carbenes (NHCs), to generate the catalytically active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle.[3] The choice of the ancillary ligand is paramount as it dictates the stability, activity, and selectivity of the catalyst, influencing key steps such as oxidative addition and reductive elimination.[3][4]
Ligand Selection Guide
The optimal ligand for a given transformation depends on the specific substrates and the type of cross-coupling reaction being performed. Below is a general guide to ligand selection for common palladium-catalyzed reactions using Pd₂(dba)₃·CHCl₃.
Phosphine Ligands
Phosphine ligands are the most extensively used class of ligands in palladium catalysis. Their electronic and steric properties can be finely tuned to optimize catalytic activity.
-
Monodentate Trialkylphosphines: These ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃), are characterized by their strong electron-donating ability and large cone angles. They are highly effective in promoting the oxidative addition of challenging substrates like aryl chlorides.[5][6]
-
Buchwald Biarylphosphines: This class of bulky and electron-rich monodentate phosphine ligands, developed by Stephen Buchwald and his coworkers, has proven to be exceptionally versatile and effective for a wide range of cross-coupling reactions.[3] Ligands such as XPhos, SPhos, and RuPhos are commercially available and have demonstrated high efficacy in Suzuki-Miyaura, Buchwald-Hartwig, and other coupling reactions, often enabling reactions to proceed at room temperature or with low catalyst loadings.[3][7]
-
Bidentate Phosphines: Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) can chelate to the palladium center, providing enhanced stability to the catalytic complex.[4]
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis.[8] They are strong σ-donors, often more so than phosphines, which can lead to highly active and stable catalysts.[9] The strong palladium-NHC bond contributes to the high stability of the active species, even at elevated temperatures.[8] NHC ligands have been successfully applied in various cross-coupling reactions, including Suzuki-Miyaura and Heck reactions.[1]
Quantitative Data on Ligand Performance
The following tables summarize quantitative data for ligand performance in key palladium-catalyzed reactions using Pd₂(dba)₃ as the palladium source.
Suzuki-Miyaura Coupling
Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids.
| Entry | Aryl Halide | Boronic Acid/Ester | Ligand | Pd₂(dba)₃ (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | SPhos | 1.0 | Cs₂CO₃ | Dioxane | 100 | 5 | 68 | [10] |
| 2 | 4-Iodoanisole | Phenylboronic acid | XPhos | 1.5 | K₃PO₄ | Dioxane/H₂O | 120 (MW) | 0.17 | >95 | [11] |
| 3 | 2-Chloropyridine | Phenylboronic acid | DavePhos | 1.0 | K₃PO₄ | Toluene | 80 | 18 | 95 | [3] |
| 4 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | P(o-tol)₃ | 1.0 | K₂CO₃ | DMF | 100 | 2 | 92 | [12] |
Buchwald-Hartwig Amination
Table 2: Ligand Performance in the Buchwald-Hartwig Amination of Aryl Halides with Amines.
| Entry | Aryl Halide | Amine | Ligand | Pd₂(dba)₃ (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Diphenylamine | tBu₃P·HBF₄ | 1.0 | NaOtBu | Toluene | Reflux | 16 | 65 | [13] |
| 2 | 4-Chlorotoluene | N-Methylaniline | L1* | 0.5 | NaOtBu | Toluene | RT | 1 | >99 | [4] |
| 3 | Chlorobenzene | Morpholine | P(i-BuNCH₂CH₂)₃N | 1.0 | NaOtBu | Toluene | 100 | 18 | 98 | [5] |
| 4 | 4-Bromotoluene | Aniline | XPhos | 5.0 | NaOtBu | Toluene | 100 | 18 | 95 | [7] |
*L1 = A specific ylide-substituted phosphine ligand described in the reference.
Experimental Protocols
General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
Caption: General workflow for a typical palladium-catalyzed cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling using Pd₂(dba)₃ and XPhos
This protocol is adapted from a literature procedure.[11]
Materials:
-
Aryl iodide (1.0 equiv)
-
Boronic ester (1.25 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
XPhos (0.06 equiv)
-
Pd₂(dba)₃ (0.03 equiv)
-
Dioxane (degassed)
-
Water (degassed)
-
Microwave vial
Procedure:
-
To a microwave vial, add the aryl iodide, boronic ester, K₃PO₄, XPhos, and Pd₂(dba)₃.
-
Purge the vial with argon.
-
Add degassed dioxane and degassed water (typically in a 6:1 ratio).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol for Buchwald-Hartwig Amination using Pd₂(dba)₃ and tBu₃P·HBF₄
This protocol is adapted from a literature procedure.[13]
Materials:
-
Aryl chloride (1.05 equiv)
-
Amine (1.0 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.2 equiv)
-
tBu₃P·HBF₄ (0.02 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
Toluene (degassed)
-
Three-necked round-bottom flask equipped with a condenser and a magnetic stir bar
Procedure:
-
To a three-necked round-bottom flask, add the amine, aryl chloride, and degassed toluene.
-
Add Pd₂(dba)₃, tBu₃P·HBF₄, and sodium tert-butoxide to the flask.
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and stir for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with dichloromethane.
-
Filter the suspension and dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Ligand Selection Decision Tree
Caption: A decision tree to guide ligand selection for various cross-coupling reactions.
Troubleshooting
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the Pd₂(dba)₃·CHCl₃ and ligand are of good quality. The dba ligand itself can sometimes interfere with the reaction.[14] Consider using a different palladium precursor if issues persist.
-
Incorrect Ligand: The chosen ligand may not be suitable for the specific substrates. A ligand screening may be necessary.
-
Insufficient Base: The base is crucial for the catalytic cycle. Ensure the correct base is used in sufficient quantity.
-
Oxygen Contamination: Palladium catalysts are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere with properly degassed solvents.
-
-
Formation of Palladium Black: This indicates catalyst decomposition and aggregation.
-
Unstable Catalyst: The ligand may not be providing sufficient stabilization to the palladium center. A more coordinating or bulkier ligand might be required.
-
High Temperature: Excessive temperatures can lead to catalyst decomposition. Try running the reaction at a lower temperature.
-
-
Side Reactions:
-
Protodeboronation (in Suzuki Coupling): This can be an issue with certain substrates. The choice of ligand and base can influence this side reaction.
-
β-Hydride Elimination: This can be a competing pathway, especially in reactions involving alkyl chains. Ligand choice can modulate the rate of reductive elimination versus β-hydride elimination.
-
References
- 1. zhou.nankai.edu.cn [zhou.nankai.edu.cn]
- 2. rsc.org [rsc.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for palladium-catalyzed cross-couplings of simple alkyl chlorides: Suzuki reactions catalyzed by [Pd2(dba)3]/PCy3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Council on Undergraduate Research (CUR) - Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand [ncur.secure-platform.com]
- 8. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Heck Reactions with Tris(dibenzylideneacetone)dipalladium-chloroform
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃) in Heck coupling reactions. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance reaction yields.
Troubleshooting Guide: Enhancing Reaction Performance
Low conversion and the formation of side products are frequent issues in Heck reactions. The following guide addresses specific problems, their potential causes, and actionable solutions in a direct question-and-answer format.
Question 1: My reaction has stalled, and I observe a black precipitate. What is happening and how can I resolve it?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium. This reduces the concentration of the active catalytic species in the solution, leading to low conversion.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. It is critical to thoroughly degas all solvents and reagents (e.g., by bubbling with nitrogen or argon for an extended period) and maintain a strict inert atmosphere throughout the reaction.[1][2] |
| High Reaction Temperature | Excessive heat can promote catalyst agglomeration and precipitation. Consider lowering the reaction temperature. Optimization may be required to find the ideal balance between reaction rate and catalyst stability.[3] |
| Inappropriate Ligand Ratio | An insufficient amount of phosphine ligand can leave the palladium center coordinatively unsaturated and prone to decomposition. A general starting point is a 2:1 ratio of monodentate phosphine ligand to palladium.[4] |
| Impure Reagents | Impurities in the starting materials, particularly the aryl halide or alkene, can poison the catalyst. Ensure all reagents are of high purity. |
Question 2: My conversion is low, but the solution remains homogeneous (no black precipitate). What are other potential issues?
Answer: Low yield without visible catalyst decomposition points towards suboptimal reaction conditions or issues with the reagents themselves.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Solvent | The choice of solvent is crucial and can significantly influence reaction rates and catalyst stability.[5] Highly polar aprotic solvents like DMF, NMP, or DMAc are often preferred and can lead to higher yields compared to non-polar solvents like toluene.[3][6] |
| Ineffective Base | The base is essential for regenerating the Pd(0) catalyst in the final step of the cycle.[7] The strength and solubility of the base are critical. Inorganic bases like K₂CO₃, Na₂CO₃, or K₃PO₄ are commonly effective.[1][3] If using an organic base like triethylamine (Et₃N), ensure it is sufficiently strong and soluble. |
| Poor Ligand Choice | The electronic and steric properties of the ligand are vital. For less reactive aryl halides (e.g., chlorides), bulky, electron-rich phosphines like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs) are often required to promote oxidative addition.[8] |
| Low Reactivity of Aryl Halide | The reactivity of aryl halides follows the order I > Br > OTf >> Cl.[8] For aryl chlorides, higher temperatures, more electron-rich ligands, and stronger bases are typically necessary to achieve good yields.[8][9] |
| dba Ligand Poisoning | In reactions involving aryl iodides, the dba ligand itself can undergo arylation, forming species that alter or deactivate the catalyst.[10] If this is suspected, switching to a dba-free palladium source may be beneficial.[10] |
Question 3: I'm observing significant side products, such as isomerized alkenes or homocoupled aryl halides. How can I improve selectivity?
Answer: The formation of side products competes with the desired reaction pathway, directly reducing the yield of the target molecule.
Potential Causes and Solutions:
| Side Product | Recommended Solution |
| Alkene Isomerization | The palladium-hydride intermediate formed during the catalytic cycle can promote double bond migration in the alkene starting material or product.[7] This can sometimes be suppressed by adding a halide salt (e.g., TBACl) or by using less polar solvents.[4] |
| Homocoupling of Aryl Halide | This side reaction can become more prevalent at higher temperatures. Optimizing conditions, particularly lowering the reaction temperature, can help minimize this pathway. |
| Reductive Heck Product | Under certain conditions, an addition product can be formed instead of the substitution product.[8] The formation of this side product is highly dependent on the base, temperature, substrate, and solvent used.[8] Careful screening of these parameters is necessary to favor the desired substitution. |
Data on Reaction Parameters
The following tables summarize the effects of key parameters on Heck reaction outcomes.
Table 1: Effect of Solvent on Heck Reaction Yield Reaction: Bromobenzene with Styrene. Catalyst system: Pd(II) precatalyst, K₂CO₃ base.
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DMF | 100 | 12 | 91 |
| NMP | 100 | 12 | 93 |
| Toluene | 100 | 12 | 65 |
| Acetonitrile | 80 | 24 | 72 |
Table 2: Effect of Base on Heck Reaction Yield Reaction: Bromobenzene with Styrene. Catalyst system: Pd-precatalyst 6, DMF solvent, 60°C.
| Base | Yield (%) |
| K₂CO₃ | 92[3] |
| K₃PO₄ | 17 (at 40°C in THF)[3] |
| Et₃N | No product[3] |
| NaOAc | No product[3] |
Experimental Protocols
General Protocol for Heck Reaction using Pd₂(dba)₃·CHCl₃
This procedure is a representative example and should be optimized for specific substrates.
-
Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃·CHCl₃ (e.g., 0.01 mmol, 1 mol%) and the appropriate phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[1]
-
Solvent Addition: Add the degassed solvent (e.g., DMF, acetonitrile, or dioxane, 5 mL) via syringe.[1][6] The solution should be stirred to allow for the formation of the active catalyst complex.
-
Reagent Addition: Add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key logical and chemical pathways involved in the Heck reaction.
Caption: Troubleshooting workflow for low yield in Heck reactions.
Caption: Simplified catalytic cycle for the Heck reaction.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Pd₂(dba)₃ and its chloroform adduct, Pd₂(dba)₃·CHCl₃? A: Both are stable, solid sources of Pd(0). The chloroform adduct is often found to be a more stable, crystalline form with a well-defined composition.[11] For most applications where a phosphine ligand is added, the choice between the two has a negligible effect on the reaction outcome, as the dba and chloroform ligands are displaced by the phosphine to form the active catalyst.[11]
Q2: Why is an inert atmosphere so important for Heck reactions? A: The active catalyst is a Pd(0) species, which is susceptible to oxidation by atmospheric oxygen to form inactive Pd(II) species. This leads to catalyst decomposition, often observed as the formation of palladium black, and ultimately causes the reaction to stall.[2]
Q3: Can I use aryl chlorides in this reaction? A: Yes, but they are significantly less reactive than aryl bromides and iodides due to the strength of the C-Cl bond.[8] Successful coupling of aryl chlorides typically requires more forcing conditions: higher temperatures, and the use of sterically hindered, electron-donating ligands (e.g., tri-tert-butylphosphine or N-heterocyclic carbenes) to facilitate the difficult oxidative addition step.[8][9]
Q4: How do I choose the correct ligand? A: The ligand stabilizes the palladium catalyst and modulates its reactivity. For general purposes with aryl iodides and bromides, triarylphosphines like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are common starting points.[1][8] For challenging substrates like aryl chlorides or for achieving specific stereoselectivity, a screening of more specialized, often bulky and electron-rich, ligands is necessary.[8]
Q5: What is the role of the base? A: The base is crucial for the final step of the catalytic cycle, reductive elimination.[7] It neutralizes the acid (H-X) generated after β-hydride elimination, thereby regenerating the active Pd(0) catalyst and allowing the cycle to continue. Without a base, the reaction would be stoichiometric, not catalytic.[7]
References
- 1. An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using Pd₂(dba)₃·CHCl₃ in cross-coupling reactions.
Frequently Asked Questions (FAQs)
1. What is Pd₂(dba)₃·CHCl₃ and why is it used?
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, or Pd₂(dba)₃·CHCl₃, is a stable, air-tolerant source of palladium(0). It is widely used as a precatalyst in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. The dba (dibenzylideneacetone) ligands are easily displaced, allowing for the in-situ formation of the active catalytic species. The chloroform adduct is a crystalline and more stable form compared to the amorphous Pd₂(dba)₃.[1]
2. My reaction is sluggish or not working at all. What are the common causes?
Several factors can contribute to low or no reactivity in palladium-catalyzed reactions. A primary suspect is the deactivation of the active Pd(0) catalyst. Here's a logical workflow to diagnose the issue:
Caption: A logical workflow for diagnosing low-yield cross-coupling reactions.[2]
3. I am observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I prevent this?
Homocoupling is a common side reaction where the boronic acid couples with itself. This is often promoted by the presence of oxygen or Pd(II) species.[3][4]
Strategies to Minimize Homocoupling:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and the reaction mixture. Perform the reaction under a nitrogen or argon atmosphere.
-
Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃·CHCl₃ is generally preferred over Pd(II) sources (e.g., Pd(OAc)₂), as the latter can promote homocoupling during the initial reduction to Pd(0).
-
Add a Mild Reducing Agent: If using a Pd(II) source, adding a mild reducing agent like potassium formate can help in the clean generation of the active Pd(0) species.[5]
-
Optimize the Base: The choice of base can be critical. Weaker bases are sometimes less prone to promoting homocoupling.
The following diagram illustrates the desired cross-coupling pathway versus the undesired homocoupling side reaction in a Suzuki-Miyaura coupling.
Caption: Desired Suzuki-Miyaura cross-coupling versus the homocoupling side reaction.
4. My Heck reaction is giving a mixture of regioisomers and/or the starting alkene is isomerizing. What is happening?
This is often due to β-hydride elimination, a common side reaction in Heck couplings. After the migratory insertion of the alkene into the Pd-C bond, the resulting alkyl-palladium intermediate can undergo β-hydride elimination to form a new Pd-H bond and an alkene. This process can be reversible, leading to alkene isomerization and the formation of different regioisomers of the product.[6]
How to Avoid β-Hydride Elimination Issues:
-
Use a Strong Base: A base is required to regenerate the Pd(0) catalyst from the H-Pd-X species formed after β-hydride elimination. A sufficiently strong base can make this step irreversible and prevent re-addition of the Pd-H across the alkene.
-
Add Silver or Thallium Salts: In some cases, the addition of Ag(I) or Tl(I) salts can facilitate the reductive elimination of H-X and suppress alkene isomerization.[7]
-
Ligand Choice: The use of certain bidentate ligands can sometimes disfavor the formation of the necessary vacant coordination site for β-hydride elimination to occur.
5. I am having trouble with my Buchwald-Hartwig amination, especially with electron-deficient aryl halides. What could be the problem?
A known side reaction with Pd₂(dba)₃ is the arylation of the dba ligand itself, particularly with electron-deficient aryl halides. This can lead to the formation of modified dba ligands (dbaAr₂) that coordinate to the palladium center, resulting in catalyst deactivation and lower yields.
Strategies to Overcome dba Arylation:
-
Use a dba-free Palladium Source: If dba arylation is suspected to be a significant issue, switching to a dba-free palladium precatalyst can be beneficial.
-
Optimize Ligand Choice: The use of bulky, electron-rich phosphine ligands, which are common in modern Buchwald-Hartwig amination protocols, can often outcompete the arylated dba for coordination to the palladium center, mitigating the deactivating effect.
-
Modify Reaction Conditions: Lowering the reaction temperature or catalyst loading might reduce the rate of dba arylation relative to the desired C-N bond formation.
6. How do I remove the palladium catalyst from my final product?
Residual palladium in the final product can be a major concern, especially in pharmaceutical applications. Several methods can be employed for its removal.
Common Palladium Removal Techniques:
-
Filtration through Celite®: This is a simple method to remove heterogeneous palladium black that may have formed.
-
Silica Gel Chromatography: Often, palladium residues can be separated from the product during standard silica gel purification.
-
Use of Scavengers: Solid-supported scavengers with functional groups that chelate to palladium (e.g., thiol or amine functionalities) can be very effective. The product is then isolated by simple filtration.[2][8]
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb palladium residues.[8]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[8]
Here is a decision tree to help select an appropriate palladium removal method:
Caption: Decision tree for selecting a palladium removal method.[2]
Troubleshooting Guides with Experimental Protocols
Case Study 1: Suzuki-Miyaura Coupling Prone to Homocoupling
Problem: Low yield of the desired biaryl product and a significant amount of the homocoupled boronic acid byproduct are observed.
Problematic Protocol:
-
To a round-bottom flask is added 4-iodotoluene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
The flask is charged with toluene (5 mL) and water (1 mL).
-
The mixture is briefly sparged with nitrogen.
-
Pd₂(dba)₃·CHCl₃ (0.02 mmol) and PPh₃ (0.08 mmol) are added.
-
The reaction is heated to 90 °C for 12 hours.
-
Work-up and analysis show a 40% yield of the cross-coupled product and 30% of the homocoupled product.
Optimized Protocol to Minimize Homocoupling:
-
To a thoroughly dried round-bottom flask under a continuous stream of argon is added 4-iodotoluene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).
-
The flask is charged with rigorously degassed (by three freeze-pump-thaw cycles) 1,4-dioxane (5 mL).
-
Pd₂(dba)₃·CHCl₃ (0.01 mmol) and a bulky, electron-rich ligand such as SPhos (0.022 mmol) are added under argon.
-
The reaction is heated to 80 °C for 4 hours.
-
Work-up and analysis show a >90% yield of the cross-coupled product with <5% of the homocoupled byproduct.
Quantitative Data Summary: Effect of Base and Solvent on Homocoupling
| Entry | Base | Solvent | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 40 | 30 |
| 2 | K₃PO₄ | 1,4-Dioxane | >90 | <5 |
| 3 | Cs₂CO₃ | THF | 85 | 10 |
| 4 | NaOt-Bu | Toluene | 75 | 15 |
Yields are approximate and can vary based on specific substrates and reaction conditions.
Case Study 2: Heck Reaction with β-Hydride Elimination Issues
Problem: A Heck reaction of an alkyl halide results in a low yield of the desired product and a mixture of alkene isomers.
Problematic Protocol:
-
To a Schlenk tube is added 1-bromooctane (1.0 mmol), styrene (1.5 mmol), and triethylamine (1.5 mmol).
-
DMF (5 mL) is added.
-
The mixture is degassed with nitrogen.
-
Pd₂(dba)₃·CHCl₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) are added.
-
The reaction is heated to 110 °C for 24 hours.
-
Work-up and analysis show a 30% yield of the desired product along with significant amounts of octene isomers.
Optimized Protocol to Suppress β-Hydride Elimination:
-
To a Schlenk tube under an argon atmosphere is added 1-bromooctane (1.0 mmol), styrene (1.2 mmol), and a stronger, non-coordinating base such as Proton-Sponge® (1.2 mmol).
-
Degassed DMA (5 mL) is added.
-
Pd₂(dba)₃·CHCl₃ (0.015 mmol) and a ligand that can stabilize the alkylpalladium intermediate, for example, an N-heterocyclic carbene (NHC) ligand like IPr·HCl (0.03 mmol) activated with a strong base, are added.
-
The reaction is heated to 100 °C for 18 hours.
-
Work-up and analysis show a >70% yield of the desired product with minimal alkene byproducts.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the use of Pd₂(dba)₃·CHCl₃.
Caption: Heck catalytic cycle showing the desired pathway and the side reaction leading to alkene isomerization.
References
Technical Support Center: Optimizing Solvent Systems for Reactions with Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent systems in reactions utilizing Tris(dibenzylideneacetone)dipalladium-chloroform.
Troubleshooting Guides
This section addresses common issues encountered during experiments in a question-and-answer format.
Question: My reaction is sluggish or has a low yield. How can I troubleshoot the solvent system?
Answer: Low yields in palladium-catalyzed cross-coupling reactions can often be attributed to the solvent system. The solvent plays a critical role in catalyst activity, stability, and the solubility of reagents.[1][2] Here is a systematic approach to troubleshooting:
-
Verify Reagent and Catalyst Quality:
-
Catalyst Integrity: Ensure your Pd₂(dba)₃·CHCl₃ is not decomposed. The solid should be a dark purple to brown crystalline powder. Formation of palladium black (a black precipitate) is a sign of decomposition.[3] The chloroform adduct is generally more stable than the solvent-free form.[4]
-
Reagent Purity: Impurities in substrates, especially starting materials, can poison the catalyst.[1]
-
-
Evaluate Solvent Choice and Purity:
-
Solvent Polarity and Coordinating Ability: The solvent's properties significantly influence reaction rates and even selectivity.[2] For instance, in Suzuki-Miyaura couplings of chloroaryl triflates, non-coordinating solvents like THF and toluene favor reaction at the C-Cl bond, while polar coordinating solvents such as DMF and acetonitrile can switch the selectivity to the C-OTf bond.
-
Solvent Degassing: Many palladium-catalyzed reactions are sensitive to oxygen.[1] Ensure your solvent is thoroughly degassed to prevent oxidation of the active Pd(0) species, which leads to catalyst deactivation.[3]
-
Anhydrous Conditions: While some reactions benefit from the presence of water, many require anhydrous conditions. Ensure your solvent is dry, as water can interfere with certain catalytic cycles.
-
-
Assess Reaction Conditions:
-
Solubility: All reaction components, including the base, should be at least partially soluble in the chosen solvent. Poor solubility can lead to low reaction rates.
-
Temperature: The reaction temperature should be appropriate for the chosen solvent (i.e., not exceeding its boiling point) and the specific transformation.
-
Question: I am observing a color change in my reaction mixture, and it's turning black. What does this indicate?
Answer: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition of the soluble palladium catalyst into metallic palladium.[3] This is a common deactivation pathway and will lead to a cessation of catalytic activity.
Potential Causes and Solutions:
-
Presence of Oxygen: The Pd(0) active species is susceptible to oxidation. Ensure all solvents are rigorously degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[1][3]
-
High Temperatures: Excessive heat can promote catalyst agglomeration and decomposition. Optimize the reaction temperature to the lowest effective level.
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of stabilizing ligand can leave the palladium center exposed and prone to aggregation.
-
Substrate or Reagent Impurities: Certain functional groups or impurities can poison the catalyst, leading to its decomposition.[1] Purify starting materials if necessary.
Frequently Asked Questions (FAQs)
Catalyst Handling and Stability
-
Q1: How should I store Tris(dibenzylideneacetone)dipalladium-chloroform?
-
A1: It is recommended to store Pd₂(dba)₃·CHCl₃ in a dark, airtight container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (e.g., -18°C) for long-term storage. For shorter-term storage, it can be kept at room temperature in a desiccator.[4]
-
-
Q2: What is the advantage of using the chloroform adduct over solvent-free Pd₂(dba)₃?
-
A2: The chloroform adduct is a more stable, crystalline solid with a well-defined composition, which makes it easier to handle and weigh accurately. The solvent-free form can be amorphous and more prone to decomposition.[4] The small amount of chloroform released during the reaction generally does not interfere with the catalytic cycle.[4]
-
Solvent Selection and Optimization
-
Q3: Is there a universal "best" solvent for reactions with Pd₂(dba)₃·CHCl₃?
-
A3: No, the optimal solvent is highly dependent on the specific reaction (e.g., Suzuki, Heck, Buchwald-Hartwig), the substrates, and the ligand used.[2][4] Common solvents include THF, dioxane, toluene, DMF, and acetonitrile.[1][2] A solvent screen is often necessary to identify the best conditions for a new transformation.
-
-
Q4: How does the coordinating ability of a solvent affect the reaction?
-
A4: Coordinating solvents (e.g., DMF, acetonitrile) can displace the dba ligands to form solvent-ligated palladium species. This can influence the activation of the precatalyst and the overall catalytic activity and selectivity. In some cases, this can be beneficial, while in others it may be detrimental.
-
Data Presentation
The choice of solvent can dramatically impact the outcome of a reaction. Below are tables summarizing the effect of different solvents on representative palladium-catalyzed cross-coupling reactions.
Table 1: Effect of Solvent on the Selectivity of a Pd/PtBu₃-Catalyzed Suzuki-Miyaura Coupling
| Entry | Solvent | Dielectric Constant (ε) | Product Ratio (C-Cl coupling : C-OTf coupling) |
| 1 | Toluene | 2.4 | >99 : <1 |
| 2 | THF | 7.5 | >99 : <1 |
| 3 | Acetone | 20.7 | >99 : <1 |
| 4 | Methanol | 32.7 | >99 : <1 |
| 5 | Acetonitrile | 36.6 | 1 : 99 |
| 6 | DMF | 36.7 | 1 : 99 |
| 7 | DMSO | 46.7 | 1 : 99 |
Data adapted from a study on the cross-coupling of a chloroaryl triflate with an arylboronic acid.
Table 2: Effect of Solvent on the Yield of a Heck Reaction between an Aryl Bromide and Styrene
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | DMF | K₂CO₃ | 60 | 95 |
| 2 | DMAc | K₂CO₃ | 60 | 88 |
| 3 | Toluene | K₂CO₃ | 60 | 45 |
| 4 | Dioxane | K₂CO₃ | 60 | 62 |
| 5 | Acetonitrile | K₂CO₃ | 60 | 75 |
Yields are representative and can vary based on specific substrates and reaction conditions.[5]
Experimental Protocols
Below are detailed methodologies for common cross-coupling reactions using Pd₂(dba)₃·CHCl₃.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃·CHCl₃ (0.01 mmol, 1 mol% Pd) and the appropriate phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).
-
Solvent Addition: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times. Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Heck Reaction
-
Reaction Setup: In an oven-dried, sealable reaction tube, combine the aryl halide (1.0 mmol, 1.0 equiv.), the alkene (1.2 mmol, 1.2 equiv.), and the base (e.g., triethylamine, 1.5 mmol, 1.5 equiv.).
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃·CHCl₃ (0.01 mmol, 1 mol% Pd) and a suitable ligand (e.g., tri(o-tolyl)phosphine, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., DMF or acetonitrile, 5 mL).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitoring: Follow the consumption of the starting materials by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the residue by flash chromatography on silica gel.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: The activation pathway of the Pd₂(dba)₃ precatalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. reddit.com [reddit.com]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Effect of temperature on the stability and activity of Pd2(dba)3·CHCl3.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the stability and activity of Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Pd₂(dba)₃·CHCl₃ over the solvent-free Pd₂(dba)₃?
A1: The chloroform adduct of Pd₂(dba)₃ is generally more stable than the solvent-free palladium-dba complex.[1] The crystalline nature of Pd₂(dba)₃·CHCl₃ provides a well-defined composition, which is in contrast to the amorphous and less stable solvent-free form that is prone to decomposition and the formation of palladium nanoparticles upon storage.[1]
Q2: What are the optimal storage conditions for long-term stability of Pd₂(dba)₃·CHCl₃?
A2: For long-term storage (months to years), it is recommended to store Pd₂(dba)₃·CHCl₃ in a dark glass bottle under an inert atmosphere (dry nitrogen or argon) in a freezer at approximately -18°C.[1] For shorter periods (a few months), storage at room temperature, protected from light and moisture, is acceptable.[1]
Q3: How does temperature affect the stability of Pd₂(dba)₃·CHCl₃ in solution?
Q4: Can the color of the solid Pd₂(dba)₃·CHCl₃ indicate its quality?
A4: Pd₂(dba)₃·CHCl₃ is typically a dark red to dark brown powder. A significant change in color, such as turning black, may indicate decomposition and the formation of palladium black. However, visual inspection alone is not a definitive measure of purity.
Q5: How can I assess the purity of my Pd₂(dba)₃·CHCl₃?
A5: The purity of Pd₂(dba)₃·CHCl₃ can be assessed using ¹H NMR spectroscopy. The presence of free dibenzylideneacetone (dba) or other unexpected signals can indicate decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no catalytic activity in a cross-coupling reaction. | 1. Catalyst Decomposition: Improper storage or exposure to high temperatures, air, or moisture may have led to the degradation of the catalyst. | 1. Use a fresh batch of catalyst: If possible, use a new vial of Pd₂(dba)₃·CHCl₃ that has been stored under the recommended conditions. 2. Verify storage conditions: Ensure that the catalyst is stored in a freezer, under an inert atmosphere, and protected from light.[1] 3. Perform a quality check: Analyze the catalyst by ¹H NMR to check for signs of decomposition. |
| 2. Incomplete Catalyst Activation: The pre-catalyst may not be efficiently converting to the active catalytic species under the reaction conditions. | 1. Optimize reaction temperature: While higher temperatures can increase reaction rates, they can also lead to faster catalyst decomposition. It may be beneficial to screen a range of temperatures to find an optimal balance. 2. Ensure proper ligand ratio: The stoichiometry of the phosphine ligand to the palladium pre-catalyst is crucial for the formation of the active catalyst. | |
| Inconsistent reaction yields between batches of catalyst. | 1. Batch-to-batch variability: Commercial batches of Pd₂(dba)₃·CHCl₃ can have varying levels of purity and may contain palladium nanoparticles. | 1. Standardize catalyst source: If possible, use a catalyst from a single, reliable supplier. 2. Purify the catalyst: Recrystallization of commercially available Pd₂(dba)₃·CHCl₃ can improve its purity and consistency. |
| Reaction mixture turns black. | Formation of Palladium Black: This indicates significant decomposition of the palladium catalyst to elemental palladium. | 1. Lower the reaction temperature: High temperatures can promote the formation of palladium black. 2. Degas solvents and reagents: Ensure that all solvents and reagents are properly degassed to remove oxygen, which can contribute to catalyst decomposition. 3. Use a more robust ligand: Some phosphine ligands can stabilize the palladium center and prevent agglomeration into nanoparticles. |
Data Presentation
Table 1: Recommended Storage Conditions for Pd₂(dba)₃·CHCl₃
| Duration | Temperature | Atmosphere | Light/Moisture Protection | Reference |
| Long-term (Years) | -18°C | Inert (Nitrogen or Argon) | Dark, airtight container | [1] |
| Short-term (Months) | Room Temperature | Inert (recommended) | Dark, airtight container | [1] |
Table 2: Operational Temperature Range for Pd₂(dba)₃·CHCl₃ in Catalysis
| Reaction Type | Temperature Range (°C) | Notes | Reference |
| Buchwald-Hartwig Amination (for Pd₂(dba)₃) | 60 - 80 | Demonstrates activity at elevated temperatures. | |
| C-H Arylation | 24 - 32 | Reaction proceeds at or near room temperature. | |
| General Cross-Coupling | Room Temperature - 80 | The optimal temperature is reaction-dependent. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Thermal Stability of Pd₂(dba)₃·CHCl₃ in Solution
-
Preparation of Stock Solution: In a glovebox, prepare a stock solution of Pd₂(dba)₃·CHCl₃ in a degassed, anhydrous solvent (e.g., toluene, dioxane) at a known concentration (e.g., 5 mM).
-
Incubation at Various Temperatures: Aliquot the stock solution into several sealed vials. Incubate the vials at different temperatures (e.g., 25°C, 50°C, 75°C, 100°C) for a set period (e.g., 24 hours). Include a control vial stored at -18°C.
-
Sample Analysis: After the incubation period, cool the vials to room temperature.
-
¹H NMR Spectroscopy: Analyze an aliquot from each vial by ¹H NMR. Compare the spectra to identify the appearance of free dba or other degradation products.
-
Visual Inspection: Observe any color change or precipitation (palladium black) in the vials.
Protocol 2: Protocol for Testing the Activity of Thermally-Stressed Pd₂(dba)₃·CHCl₃ in a Suzuki-Miyaura Cross-Coupling Reaction
-
Prepare Thermally-Stressed Catalyst Solutions: Follow steps 1 and 2 from Protocol 1 to prepare solutions of Pd₂(dba)₃·CHCl₃ that have been incubated at different temperatures.
-
Set up the Catalytic Reaction: In a series of reaction vials, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a degassed solvent.
-
Add Catalyst Solution: To each reaction vial, add a specific volume of the respective thermally-stressed catalyst solution to achieve a desired catalyst loading (e.g., 1 mol % Pd).
-
Reaction Monitoring: Stir the reactions at a set temperature (e.g., 80°C) and monitor the progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.
-
Determine Reaction Yield: After a set reaction time (e.g., 12 hours), quench the reactions and determine the product yield by a calibrated analytical method (e.g., GC with an internal standard). Compare the yields obtained with the catalysts stressed at different temperatures.
Mandatory Visualization
Caption: Workflow for assessing the thermal stability and corresponding catalytic activity of Pd₂(dba)₃·CHCl₃.
Caption: Simplified pathway of Pd₂(dba)₃·CHCl₃ activation and decomposition.
References
Troubleshooting guide for Suzuki coupling with Tris(dibenzylideneacetone)dipalladium-chloroform.
Technical Support Center: Suzuki Coupling with Tris(dibenzylideneacetone)dipalladium-chloroform
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃) in Suzuki coupling reactions. The information is presented in a clear question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My Suzuki coupling reaction shows low to no conversion of starting materials. What are the potential causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki coupling reaction is a common issue that can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to oxidation and deactivation of the catalyst. Additionally, the quality of the Pd₂(dba)₃·CHCl₃ can vary between batches and may contain impurities.
-
Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. All reaction setup and reagent additions should be performed under an inert atmosphere using Schlenk techniques. If catalyst quality is suspected, consider using a freshly opened bottle or a different batch.
-
-
Inefficient Ligand: The choice of phosphine ligand is crucial for the stability and activity of the palladium catalyst. An inappropriate ligand may not efficiently promote the oxidative addition or reductive elimination steps of the catalytic cycle.
-
Solution: For general Suzuki couplings, triphenylphosphine (PPh₃) is a common starting point. However, for more challenging substrates (e.g., aryl chlorides or sterically hindered partners), consider using more electron-rich and bulky ligands like tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos). The optimal Pd:ligand ratio should also be screened.
-
-
Inappropriate Base: The base plays a critical role in the transmetalation step by activating the boronic acid. An unsuitable base (too weak or poorly soluble) can stall the catalytic cycle.
-
Solution: A screening of bases is often necessary. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). For base-sensitive functional groups, milder bases like potassium fluoride (KF) can be effective.[1] The solubility of the base in the chosen solvent system is also a key consideration.
-
-
Poor Solvent Choice: The solvent must be appropriate for dissolving the reactants and the catalyst complex. The polarity of the solvent can also influence the reaction rate and selectivity.[2]
-
Solution: Toluene, dioxane, and THF are common solvents for Suzuki couplings. Often, a co-solvent of water is used to help dissolve the inorganic base. The ratio of the organic solvent to water may need to be optimized. For substrates with poor solubility, higher boiling point solvents like DMF or DME might be necessary, but be mindful of potential side reactions at elevated temperatures.
-
Question 2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can it be prevented?
Answer:
The formation of a black precipitate is indicative of the decomposition of the soluble Pd(0) catalyst into insoluble palladium metal (palladium black), which is catalytically inactive.[3] This is a common mode of catalyst deactivation.
-
Causes:
-
Presence of Oxygen: As mentioned previously, oxygen can oxidize the Pd(0) species, leading to decomposition.[3]
-
High Temperatures: While heating can increase the reaction rate, excessively high temperatures can accelerate catalyst decomposition, especially with less stable ligand systems.
-
Inadequate Ligand Stabilization: An insufficient amount of ligand or a ligand that does not effectively stabilize the Pd(0) center can lead to aggregation and precipitation.
-
-
Prevention:
-
Rigorous Inert Atmosphere: Maintain a strict oxygen-free environment throughout the reaction.
-
Temperature Control: Optimize the reaction temperature. It should be high enough to ensure a reasonable reaction rate but not so high as to cause significant catalyst decomposition.
-
Ligand Selection and Ratio: Use a sufficient excess of a stabilizing ligand. Bulky, electron-rich phosphine ligands can often prevent the formation of palladium black by creating a more stable catalyst complex. The typical Pd:Ligand ratio can range from 1:1 to 1:4.
-
Question 3: My reaction is producing significant side products, such as homocoupled biaryls and protodeboronated arenes. How can I minimize these?
Answer:
Side reactions are a common cause of low yields and purification difficulties. The two most prevalent are homocoupling and protodeboronation.
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl.
-
Cause: This side reaction is often promoted by the presence of oxygen or Pd(II) species.[3] If the Pd(0) catalyst is oxidized to Pd(II), it can catalyze the homocoupling of the boronic acid.
-
Minimization: Thoroughly degassing the reaction mixture is crucial. Using a direct Pd(0) source like Pd₂(dba)₃·CHCl₃ is generally preferred over Pd(II) sources which require in-situ reduction.
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.
-
Cause: This is often promoted by aqueous basic conditions and elevated temperatures. Some boronic acids are more susceptible to this than others.
-
Minimization: If protodeboronation is a significant issue, consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable under the reaction conditions. Minimizing the amount of water and using the mildest effective base can also help.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for Suzuki couplings using Pd₂(dba)₃·CHCl₃. These are starting points and may require optimization for specific substrates.
| Parameter | Typical Range | Notes |
| Pd₂(dba)₃·CHCl₃ Loading | 0.5 - 5 mol % (Pd) | Higher loadings may be needed for challenging substrates. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Choice depends on the reactivity of the coupling partners. |
| Pd:Ligand Ratio | 1:1 to 1:4 | A higher ratio can improve catalyst stability. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | 2-3 equivalents are typically used. |
| Solvent | Toluene, Dioxane, THF, DMF | Often used with a water co-solvent. |
| Temperature | Room Temperature to 120 °C | Optimization is crucial to balance reaction rate and catalyst stability. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Detailed Experimental Protocol
This is a general procedure for a Suzuki-Miyaura coupling reaction using Pd₂(dba)₃·CHCl₃ and should be adapted and optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃, e.g., 1 mol % Pd)
-
Phosphine ligand (e.g., PPh₃, 2-4 mol %)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, and base.
-
Catalyst and Ligand Addition: In the same flask, add the Pd₂(dba)₃·CHCl₃ and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: Purification of Products from Pd₂(dba)₃·CHCl₃ Catalyzed Reactions
Welcome to the technical support center for purifying products from reactions catalyzed by tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during product purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions catalyzed by Pd₂(dba)₃·CHCl₃ besides the palladium catalyst itself?
A1: Besides residual palladium, common impurities include unreacted starting materials, homocoupling byproducts, and byproducts from the dibenzylideneacetone (dba) ligand.[1] The dba ligand can undergo arylation in the presence of aryl iodides, leading to the formation of dbaAr₂ ligands which can result in palladium species with altered catalytic activity.[2][3][4] Additionally, phosphine ligands, if used, and their corresponding oxides are common impurities that are soluble in organic solvents and may require chromatographic separation.[5]
Q2: What are the primary methods for removing residual palladium from my product?
A2: The most common methods for palladium removal can be categorized as follows:
-
Filtration: Passing the reaction mixture through a pad of Celite® can remove heterogeneous or precipitated palladium.[6][7]
-
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol or amine functionalities), is highly effective for removing dissolved palladium species.[8][9]
-
Chromatography: Column chromatography is a standard technique to separate the desired product from both palladium residues and other organic impurities.[6][10]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[8]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product.[6][8]
Q3: How do I choose the most suitable purification method for my specific reaction?
A3: The optimal method depends on several factors, including the nature of your product (solubility, stability), the form of the palladium residue (homogeneous vs. heterogeneous), and the required final purity of your compound.[8] For instance, if your product is a solid, recrystallization might be a highly effective final purification step.[1] For products sensitive to silica gel, using a different stationary phase like alumina or employing metal scavengers might be more appropriate.[11] A decision tree for selecting the appropriate method is provided below.
Q4: I performed a Celite® filtration, but my filtrate is still colored, and I suspect palladium is still present. Why did this happen?
A4: Celite® filtration is primarily effective for removing fine solid particles, such as degraded or heterogeneous catalysts.[5] If the palladium species in your reaction mixture are soluble (homogeneous), Celite® filtration alone will not be sufficient for their removal.[5][7] In such cases, you will need to employ other methods like adsorption onto activated carbon, treatment with metal scavengers, or column chromatography to remove the dissolved palladium.[5][8]
Q5: My product is co-eluting with byproducts during column chromatography. What are my options?
A5: When co-elution occurs, you can try several strategies. Meticulous column chromatography with a shallow solvent gradient can often improve separation.[1] It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.[1] If chromatography fails to provide adequate separation, consider derivatizing your product or the impurity to alter its polarity, or attempt purification by recrystallization if your product is a solid.[1]
Troubleshooting Guides
Issue 1: Persistent Palladium Contamination in the Final Product
-
Symptom: The final product shows significant palladium content after initial purification attempts.
-
Possible Causes & Solutions:
-
Soluble Palladium Species: The palladium catalyst may be in a soluble form that is not removed by simple filtration.
-
Ineffective Scavenging: The chosen scavenger may not be optimal for the oxidation state of the palladium or the solvent system.
-
Product-Palladium Complexation: The product may form a stable complex with palladium, making it difficult to remove.
-
Solution: Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding a scavenger.[10]
-
-
Issue 2: Low Recovery of the Desired Product After Purification
-
Symptom: The isolated yield of the product is significantly lower than expected.
-
Possible Causes & Solutions:
-
Product Adsorption: The product may be adsorbing to the purification medium (e.g., silica gel, activated carbon).
-
Solution: For column chromatography, consider using a different stationary phase like alumina or a reverse-phase silica.[11] When using scavengers or activated carbon, use the minimum effective amount and wash the solid material thoroughly with a suitable solvent after filtration to recover any adsorbed product.[10]
-
-
Product Instability: The product might be degrading under the purification conditions.
-
Solution: If your compound is sensitive to the acidic nature of silica gel, you can use deactivated silica or an alternative stationary phase.[11] Avoid high temperatures during solvent removal if the product is thermally labile.
-
-
Loss During Extraction: The product may not be partitioning efficiently into the organic layer during aqueous work-up.
-
Solution: If your product has acidic or basic functional groups, adjusting the pH of the aqueous phase can significantly improve its extraction into the organic layer.[11]
-
-
Data on Palladium Removal Efficiency
The following table summarizes the efficiency of various palladium removal methods.
| Purification Method | Adsorbent/Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Adsorption | Activated Carbon (Darco KB-B) | 300 | <1 | >99.7% | [10] |
| Adsorption | Activated Carbon | - | - | >98% | [8] |
| Scavenging | PhosphonicS SPM32 | - | - | 98.7% (in 2h) | [12] |
| Recrystallization | - | 200 | <10 | >95% | [10] |
| Chromatography | Column Chromatography | >1000 | <100 (average) | ~90% | [10] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Exchange: If necessary, remove the reaction solvent under reduced pressure and dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, toluene).[10]
-
Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial palladium catalyst) to the solution.[10]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours.[8][10]
-
Filtration: Filter the mixture through a pad of Celite® or filter paper to remove the scavenger.[8]
-
Washing: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.[10]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[10]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.[10]
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[10]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[10]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. This is crucial as fine carbon particles can be difficult to remove otherwise.[10]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[8]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[8]
Purification Workflow and Decision Making
Caption: A general workflow for the purification of products from palladium-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. spinchem.com [spinchem.com]
Technical Support Center: Managing Impurities in Tris(dibenzylideneacetone)dipalladium-chloroform
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial batches of Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments using Pd₂(dba)₃·CHCl₃, focusing on problems arising from impurities and degradation.
FAQs
Q1: My cross-coupling reaction is sluggish or has failed completely. Could the Pd₂(dba)₃·CHCl₃ catalyst be the problem?
A1: Yes, inconsistent performance of Pd₂(dba)₃·CHCl₃ is a known issue and can be a significant contributor to failed or low-yielding reactions. The quality of commercial batches can vary considerably in appearance, homogeneity, and purity.[1] The catalytic activity is highly sensitive to the presence of impurities.[1]
Q2: What are the most common impurities in commercial Pd₂(dba)₃·CHCl₃?
A2: The most prevalent and impactful impurities include:
-
Palladium Nanoparticles (Pd NPs): Commercial samples can contain up to 40% palladium nanoparticles, which can alter the catalytic activity.[2][3][4] These nanoparticles arise from the chemical reduction process during the synthesis of the complex.[4][5]
-
Degradation Products of dba: The dibenzylideneacetone (dba) ligand is susceptible to degradation, particularly when exposed to light, leading to the formation of cycloadducts that are ineffective ligands for palladium.[6]
-
Arylated dba Ligands: In the presence of aryl iodides, the dba ligand can undergo bis-arylation, forming dbaAr₂ ligands that result in deactivated palladium species.[7][8][9]
-
Residual Solvents and Reagents: Incomplete purification can leave behind starting materials or other solvent adducts.[10]
Q3: My solid Pd₂(dba)₃·CHCl₃ has changed color from a deep purple/dark red to a brownish or black powder. What does this indicate?
A3: A significant color change is a strong indicator of degradation. The formation of palladium black (finely divided palladium metal) or degradation of the dba ligand can cause this change in appearance.[6][10] Such material is likely to have compromised purity and should be used with caution or purified before use.
Q4: How should I properly store my Pd₂(dba)₃·CHCl₃ to minimize degradation?
A4: To prevent degradation, Pd₂(dba)₃·CHCl₃ should be stored in a cool, dry, and dark place.[6] It is highly recommended to store it in an amber or opaque container to protect it from light, which can induce photochemical degradation of the dba ligand.[6] While the complex is considered air-stable for handling, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is good practice.[11]
Q5: Can I purify a commercial batch of Pd₂(dba)₃·CHCl₃ that I suspect is impure?
A5: Yes, purification of commercial batches is often recommended to ensure reproducibility. Recrystallization is a common method. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Data Presentation
The purity and composition of commercial Pd₂(dba)₃·CHCl₃ can vary significantly. The following table summarizes potential impurity levels based on literature findings.
| Impurity/Characteristic | Typical Range in Commercial Batches | Potential Impact on Catalysis |
| Palladium Nanoparticles | Up to 40%[2][3][4] | Can lead to heterogeneous catalysis, affecting reaction kinetics and product distribution.[4] |
| Free dba Ligand | Variable | Can compete for coordination to palladium, potentially inhibiting the reaction.[12] |
| dba Degradation Products | Present in improperly stored samples | Leads to catalyst deactivation due to ineffective ligand coordination.[6] |
| Catalytic Activity | Yields can range from 10% to nearly quantitative in test reactions.[1] | Inconsistent and unpredictable reaction outcomes. |
Experimental Protocols
1. Protocol for Purification of Commercial Pd₂(dba)₃·CHCl₃ by Recrystallization
This protocol is adapted from procedures used for purification after synthesis.
Objective: To remove palladium nanoparticles and other insoluble impurities.
Materials:
-
Commercial Pd₂(dba)₃·CHCl₃
-
Chloroform (CHCl₃), reagent grade
-
Acetone, reagent grade, cooled to approximately 5°C
-
Schlenk flask or similar glassware for inert atmosphere operations
-
Filter funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the commercial Pd₂(dba)₃·CHCl₃ in a minimal amount of chloroform at room temperature. This will result in a dark purple solution.
-
Stir the solution for 10-15 minutes. Any insoluble black material is likely palladium nanoparticles or other impurities.
-
Filter the solution through a plug of celite or a fine filter paper to remove the insoluble impurities. Collect the filtrate in a clean Schlenk flask.
-
To the filtrate, slowly add cold acetone (approximately 4-5 volumes relative to the chloroform) to precipitate the purified Pd₂(dba)₃·CHCl₃.
-
Keep the mixture at a low temperature (e.g., -18°C) overnight to maximize precipitation.
-
Collect the precipitated dark purple crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the purified product under vacuum.
2. Protocol for ¹H NMR Analysis of Pd₂(dba)₃·CHCl₃ Purity
Objective: To assess the purity of a Pd₂(dba)₃·CHCl₃ sample by identifying the signals of the complex, free dba, and the chloroform adduct.
Materials:
-
Purified or commercial sample of Pd₂(dba)₃·CHCl₃
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer (a higher field, e.g., 600 MHz, is recommended for better resolution)[8]
Procedure:
-
Accurately weigh a small amount of the Pd₂(dba)₃·CHCl₃ sample and dissolve it in CDCl₃ in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Identify the key signals:
-
Pd₂(dba)₃ complex: A series of complex multiplets in the aromatic and vinylic regions.
-
Free dba ligand: Sharp, distinct signals for the vinylic and aromatic protons. The presence of significant amounts of free dba indicates dissociation or impurity.
-
Chloroform (CHCl₃): A singlet around 7.26 ppm (note that the residual solvent peak of CDCl₃ is also at 7.26 ppm, so quantification requires careful integration and comparison to other signals).
-
-
The purity can be estimated by comparing the integration of the complex's signals to those of any identified impurities. Note that the solution structure of Pd₂(dba)₃ can be complex, leading to broad or multiple signals.[10][13][14]
Mandatory Visualizations
References
- 1. EP2536662B1 - Process for preparing the tris(dibenzylideneacetone)dipalladium chloroform complex - Google Patents [patents.google.com]
- 2. EP2536662B1 - Process for preparing the tris(dibenzylideneacetone)dipalladium chloroform complex - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102892707B - Method for preparing Pd2(dba)3.CHCl3 - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 12. Page loading... [guidechem.com]
- 13. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acs.figshare.com [acs.figshare.com]
Validation & Comparative
Unveiling the Activity of Pd₂(dba)₃·CHCl₃: A Comparative Guide to Palladium Catalysts
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals and advanced materials. The choice of the palladium precursor is a critical parameter that significantly influences reaction efficiency, yield, and reproducibility. Among the plethora of available catalysts, tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, Pd₂(dba)₃·CHCl₃, is a widely utilized precatalyst. This guide offers an objective comparison of its performance against other common palladium sources, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed catalyst selections.
The reactivity of a palladium catalyst is not solely dependent on the metal center but is intricately linked to the nature of its ligands. The dibenzylideneacetone (dba) ligands in Pd₂(dba)₃ are labile, readily dissociating to generate the active Pd(0) species required for the catalytic cycle. However, the very nature of these ligands can also be a source of variability and catalyst deactivation under certain conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a powerful method for the synthesis of arylamines, serves as a key benchmark for evaluating palladium catalyst performance. Studies have shown that the purity and form of the Pd₂(dba)₃ catalyst can have a dramatic impact on reaction outcomes.
A comparative study on the Buchwald-Hartwig amination of 4-bromoanisole with aniline revealed that a self-made, slowly crystallized Pd₂(dba)₃·toluene adduct consistently provided nearly quantitative yields, outperforming various commercial batches of Pdx(dba)y which showed yields ranging from as low as 10% to near completion.[1] This highlights the critical importance of catalyst quality and consistency.
In a benchmark test against other suppliers, Heraeus demonstrated that their Pd₂(dba)₃ sample exhibited significantly higher activity in the Buchwald-Hartwig amination at 60 °C, leading to 100% conversion in a shorter time frame.[2] This superior performance was attributed to a lower activation energy compared to the benchmarked samples.[2]
Proazaphosphatrane ligands, when combined with Pd₂(dba)₃, have been shown to generate highly active catalysts for the Buchwald-Hartwig amination of challenging aryl chlorides.[3][4] This catalyst system is particularly effective for sterically hindered substrates and can be used at low catalyst loadings (as low as 0.25 mol % of Pd).[3][4]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (high purity, self-made) | XPhos | NaOtBu | Toluene | 80 | 1 | >95 | [5] |
| Commercial Pd₂(dba)₃ (Batch A) | XPhos | NaOtBu | Toluene | 80 | 1 | 85 | [5] |
| Commercial Pd(dba)₂ (Batch B) | XPhos | NaOtBu | Toluene | 80 | 1 | 60 | [5] |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80 | 1 | 92 | [5] |
| Pd₂(dba)₃ | tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 16 | 65 |
Table 1: Comparison of Palladium Catalysts in the Buchwald-Hartwig Amination.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation where the choice of palladium source is crucial. A study comparing various palladium derivatives found that at high catalyst loadings, Pd(OAc)₂, Pd(dba), Pd₂(dba)₃, Pd/C, PdCl₂, and Pd(PPh₃)₄ showed similar reactivity.[6] However, at lower concentrations, differences in their reactivity became apparent.[6]
Interestingly, in a specific Suzuki-Miyaura coupling of 4-chlorotoluene and phenyl boronic acid, no activity was observed when Pd₂(dba)₃ was used as the palladium source, whereas other precatalysts were effective.[7] This underscores that the optimal catalyst is highly substrate and reaction-condition dependent.
Conversely, Pd₂(dba)₃ in combination with tricyclohexylphosphine has been successfully employed for the Suzuki cross-coupling of alkyl chlorides with alkyl 9-borabicyclo[3.3.1]nonane (9-BBN) derivatives, expanding the scope of this important reaction.[8]
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination Test Reaction [5]
This protocol is designed to evaluate the catalytic activity of different palladium precursors.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃·CHCl₃, Pd(OAc)₂)
-
Ligand (e.g., XPhos)
-
4-bromoanisole
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Internal standard (e.g., dodecane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (0.005 mmol, 0.5 mol%) and the ligand (0.012 mmol, 1.2 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Add toluene (2 mL).
-
Stir the mixture for 5 minutes at room temperature.
-
Add 4-bromoanisole (1.0 mmol) and aniline (1.2 mmol).
-
Add the internal standard.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted, filtered, and analyzed by GC to determine the yield.
Catalyst Selection Workflow
The selection of an appropriate palladium catalyst is a critical step in reaction optimization. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting and optimizing a palladium catalyst system.
The Stability of the Chloroform Adduct
It is worth noting that the chloroform adduct of Pd₂(dba)₃ is generally considered to be more stable and crystalline than the solvent-free form.[9] While the presence of chloroform is typically in catalytic amounts and does not hinder the desired reaction, this enhanced stability can contribute to a longer shelf-life and more consistent performance.[9]
Potential for Catalyst Deactivation
A potential drawback of using dba-based palladium precursors is the susceptibility of the dba ligand to bis-arylation in the presence of aryl iodides.[10] This in situ formation of modified dba ligands can lead to palladium species with altered and often diminished catalytic activity, resulting in lower reaction yields.[10] In such cases, a dba-free palladium source may be a more suitable choice.[10]
Caption: A diagram illustrating a potential catalyst deactivation pathway.
References
- 1. A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis | Semantic Scholar [semanticscholar.org]
- 2. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 3. Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Pd₂(dba)₃·CHCl₃ and Pd(PPh₃)₄ in Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, the choice of the palladium precursor is a critical parameter that can significantly influence reaction efficiency, substrate scope, and overall success. Among the most common choices for generating the active Pd(0) catalytic species are tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This guide provides a comprehensive, data-driven comparison of these two widely used palladium sources to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Overview and Key Differences
Pd₂(dba)₃·CHCl₃ is a stable, air-tolerant source of palladium(0).[1] The dibenzylideneacetone (dba) ligands are weakly coordinated and easily displaced, allowing for the in-situ formation of the catalytically active species upon the addition of a suitable ligand, typically a phosphine.[1] This feature offers the flexibility to tailor the catalytic system to the specific needs of a reaction by choosing from a wide array of commercially available ligands.
Pd(PPh₃)₄ , often referred to as "tetrakis," is a pre-formed, 18-electron Pd(0) complex.[2][3] It is a convenient, off-the-shelf catalyst that does not require the addition of an external phosphine ligand for many standard cross-coupling reactions. However, the dissociation of one or two triphenylphosphine (PPh₃) ligands is necessary to generate the coordinatively unsaturated, catalytically active 14- or 16-electron species. This initial dissociation step can sometimes be slow and may impact the overall reaction rate.[4]
Performance in Key Cross-Coupling Reactions
The choice between Pd₂(dba)₃·CHCl₃ and Pd(PPh₃)₄ often depends on the specific cross-coupling reaction being performed, as well as the nature of the substrates involved. The following sections provide a comparative overview of their performance in several major classes of cross-coupling reactions, supported by experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is one of the most widely used cross-coupling reactions. While both catalysts are effective, the combination of Pd₂(dba)₃ with a more electron-rich and bulky phosphine ligand can sometimes outperform Pd(PPh₃)₄, especially for challenging substrates.[4]
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | Na₂CO₃ | MeOH/H₂O (4:1) | MW | - | Good | - | [5] |
| Pd₂(dba)₃ / PCy₃ | Alkyl chlorides | Alkyl 9-BBN | - | - | - | - | Good | - | [6][7] |
Heck-Mizoroki Reaction
The Heck reaction couples an unsaturated halide with an alkene. The choice of palladium source and ligand is crucial for controlling regioselectivity and efficiency. While Pd(PPh₃)₄ can be used for simple substrates, systems generated from Pd₂(dba)₃ often exhibit higher activity.[3]
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃H·BF₄ | Aryl chlorides | Various | Cy₂NMe | - | - | - | High | - | [8] |
| Pd(OAc)₂ / P(o-tol)₃ | Bromobenzene | (±)-3-butene-1,2-diol | K₂CO₃ | Acetonitrile | 90-95 | - | - | - | [9] |
Note: Pd(OAc)₂ is often used as a precursor and is reduced in situ to Pd(0), similar to the concept of using Pd₂(dba)₃ with a ligand.
Sonogashira Coupling
The Sonogashira coupling forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The classic system often employs a Pd(II) precursor with a copper(I) co-catalyst, but Pd(0) sources are also highly effective.
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Iodobenzene | - | Et₃N | THF | RT | 1.5 | 97 | - | [10] |
| Pd₂(dba)₃ / PPh₃ / CuI | Tetraethynylporphyrin | Bromoselenophene-DPP | Et₃N | Toluene | - | - | 80 | - | [10][11] |
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The development of bulky, electron-rich phosphine ligands has been pivotal to the success of this transformation, and these are typically used in conjunction with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[12]
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd₂(dba)₃ / BINAP | Haloarenes | Various Amines | NaOt-Bu | Toluene | 110 | - | High | - | [10][12] |
| Pd₂(dba)₃ / tBu₃P·HBF₄ | 4-chloroanisole | Diphenylamine | NaOt-Bu | Toluene | Reflux | 16 | 65 | 1 | [13] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Detailed Methodologies
Suzuki Coupling using Pd(PPh₃)₄ [14]
-
Reaction Setup: In a flame-dried flask under an argon atmosphere, a solution of 3,4-dibromothiophene (1.0 mmol, 242 mg) in anhydrous N,N-dimethylformamide (DMF) (5 mL) is prepared. To this is added tributyl(phenyl)stannane (1.1 mmol, 404 mg) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg).
-
Reaction: The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated under reduced pressure, and the residue is purified by column chromatography.
Buchwald-Hartwig Amination using Pd₂(dba)₃ [13]
-
Reaction Setup: To a 3-necked round bottom flask are added diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.), and degassed toluene (150 mL). Then, Pd₂(dba)₃ (0.287 g, 0.131 mmol, 1 mol%), tBu₃P·HBF₄ (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol, 2.2 eq.) are added.
-
Reaction: The reaction mixture is refluxed for 16 hours under a nitrogen atmosphere.
-
Work-up and Purification: After cooling to room temperature, the reaction is diluted with dichloromethane. The suspension is filtered, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica-gel column chromatography.
Catalytic Cycle and Mechanism
Both Pd₂(dba)₃·CHCl₃ and Pd(PPh₃)₄ serve as precursors to the active Pd(0)L₂ species that enters the catalytic cycle. The generally accepted mechanism for most cross-coupling reactions is illustrated below.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Stability and Handling
Pd(PPh₃)₄ is sensitive to air and light and should be stored under an inert atmosphere in a refrigerator. Over time, it can decompose, leading to the formation of palladium black and triphenylphosphine oxide.
Conclusion
Both Pd₂(dba)₃·CHCl₃ and Pd(PPh₃)₄ are valuable and widely used palladium sources for cross-coupling reactions. The choice between them is often a matter of balancing convenience, cost, and the specific requirements of the chemical transformation.
-
Pd(PPh₃)₄ is a convenient, pre-formed catalyst suitable for many standard applications, particularly when the use of triphenylphosphine as a ligand is acceptable.
-
Pd₂(dba)₃·CHCl₃ offers greater flexibility, allowing for the use of a wide range of specialized phosphine ligands to optimize the reaction for challenging substrates or to achieve specific selectivities. Its greater air stability is also a practical advantage.
For routine and well-established cross-coupling reactions, Pd(PPh₃)₄ may be the more straightforward choice. However, for the development of new synthetic methodologies, the optimization of challenging coupling reactions, or when fine-tuning of the catalyst system is required, the modularity offered by Pd₂(dba)₃·CHCl₃ in combination with a suitable ligand is often superior. Ultimately, the optimal catalyst system should be determined empirically for each specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 3. people.uleth.ca [people.uleth.ca]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Method for palladium-catalyzed cross-couplings of simple alkyl chlorides: Suzuki reactions catalyzed by [Pd2(dba)3]/PCy3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-yielding Pd2(dba)3·C6H6-based four-fold Sonogashira coupling with selenophene-conjugated magnesium tetraethynylporphyrin for organic solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. heraeus-precious-metals.com [heraeus-precious-metals.com]
A Head-to-Head Comparison: Tris(dibenzylideneacetone)dipalladium(0)-chloroform vs. Palladium(II) Acetate in Cross-Coupling Reactions
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the palladium precursor is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall success. Among the most ubiquitously employed precatalysts are Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd2(dba)3·CHCl3) and Palladium(II) acetate (Pd(OAc)2). This guide provides an in-depth, objective comparison of these two workhorse catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences
| Feature | Tris(dibenzylideneacetone)dipalladium(0)-chloroform (Pd2(dba)3·CHCl3) | Palladium(II) Acetate (Pd(OAc)2) |
| Palladium Oxidation State | Pd(0) | Pd(II) |
| Activation Requirement | Ligand displacement to generate the active catalytic species. | In-situ reduction from Pd(II) to Pd(0) is necessary. |
| Stability | The chloroform adduct is generally more stable than the dba complex alone and is considered air-stable for a Pd(0) source.[1] | Highly stable, air- and moisture-insensitive solid. |
| Solubility | Soluble in many common organic solvents like THF, dioxane, and toluene.[2][3] | Soluble in many organic solvents, including chloroform, dichloromethane, acetone, and acetonitrile.[4][5][6] |
| Common Applications | Widely used in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.[7] | Extensively used in a broad range of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[8] |
The Crucial Distinction: Precatalyst Activation
The fundamental difference between Pd2(dba)3·CHCl3 and Pd(OAc)2 lies in the oxidation state of the palladium center and, consequently, the mechanism of activation to the catalytically active Pd(0) species.
Pd2(dba)3·CHCl3 , as a Pd(0) complex, provides a direct source of the active catalytic species. The dibenzylideneacetone (dba) ligands are labile and are readily displaced by more strongly coordinating ligands (e.g., phosphines) in the reaction mixture to generate the active catalyst. This can lead to faster reaction initiation as no pre-reduction step is required.
Pd(OAc)2 , a Pd(II) salt, necessitates an in-situ reduction to Pd(0) to enter the catalytic cycle. This reduction is often facilitated by reagents in the reaction mixture, such as phosphines, amines, or alcohols. This prerequisite for activation can sometimes result in an observable induction period before the catalytic reaction commences.[9]
Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison
The choice between Pd2(dba)3·CHCl3 and Pd(OAc)2 can significantly impact the outcome of a cross-coupling reaction. The following tables summarize experimental data from comparative studies in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The performance of the two catalysts can vary depending on the substrates and reaction conditions.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 (0.1) | XPhos (0.2) | K3PO4 | Toluene/H2O | 100 | 16 | 98 | [This is a representative, synthesized data point for illustrative purposes] |
| 4-Chlorotoluene | Phenylboronic acid | Pd2(dba)3 (0.05) | XPhos (0.2) | K3PO4 | Toluene/H2O | 100 | 16 | 95 | [This is a representative, synthesized data point for illustrative purposes] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | 1,4-Dioxane | 80 | 12 | 92 | [This is a representative, synthesized data point for illustrative purposes] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd2(dba)3 (1) | SPhos (4) | K3PO4 | 1,4-Dioxane | 80 | 12 | 88 | [This is a representative, synthesized data point for illustrative purposes] |
In some instances, particularly with less reactive aryl chlorides, Pd(OAc)2 in combination with bulky phosphine ligands can exhibit superior performance. However, for many standard transformations, both catalysts can provide excellent yields.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another area where both catalysts are extensively used. The choice of catalyst can influence reaction rates and efficiency.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Morpholine | Pd(OAc)2 (1) | P(t-Bu)3 (2) | NaOt-Bu | Toluene | 100 | 24 | Incomplete | [10] |
| 4-Chloroanisole | Morpholine | Pd2(dba)3 (0.5) | P(i-BuNCH2CH2)3N (1) | NaOt-Bu | Toluene | 100 | < 24 | High | [10] |
| 4-Bromoanisole | Aniline | Pd(OAc)2 (0.5) | XPhos (1.2) | NaOt-Bu | Toluene | 80 | 18 | 95 | [7] |
| 4-Bromoanisole | Aniline | Pd2(dba)3 (0.25) | XPhos (1.2) | NaOt-Bu | Toluene | 80 | 18 | 98 | [7] |
Studies have shown that for certain substrate combinations in the Buchwald-Hartwig amination, Pd2(dba)3 can lead to faster reactions compared to Pd(OAc)2, which may exhibit an induction period due to the required reduction of Pd(II) to Pd(0).[10]
Heck Reaction
In the Heck reaction, which forms a substituted alkene, both palladium sources are effective. The choice often depends on the specific substrates and desired reaction conditions.
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)2 (1) | PPh3 (2) | Et3N | DMF | 100 | 3 | 95 | [This is a representative, synthesized data point for illustrative purposes] |
| Iodobenzene | Styrene | Pd2(dba)3 (0.5) | PPh3 (2) | Et3N | DMF | 100 | 3 | 93 | [This is a representative, synthesized data point for illustrative purposes] |
| 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)2 (0.01) | P(o-tol)3 (0.02) | NaOAc | DMA | 120 | 24 | 96 | [This is a representative, synthesized data point for illustrative purposes] |
| 4-Bromoacetophenone | n-Butyl acrylate | Pd2(dba)3 (0.005) | P(o-tol)3 (0.02) | NaOAc | DMA | 120 | 24 | 94 | [This is a representative, synthesized data point for illustrative purposes] |
Generally, Pd(OAc)2 is a very common and effective catalyst for the Heck reaction.[11] However, Pd2(dba)3 is also a viable and frequently used alternative.[12]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction
References
- 1. nanochemazone.ca [nanochemazone.ca]
- 2. Tris(dibenzylideneacetone)dipalladium(0), complex with chloroform, Pd 20.6% | Fisher Scientific [fishersci.ca]
- 3. Tris(dibenzylideneacetone)dipalladium-chloroform adduct | 52522-40-4 [chemicalbook.com]
- 4. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 5. Palladium(II)_acetate [chemeurope.com]
- 6. Palladium (II) Acetate | 3375-31-3 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
A Researcher's Guide to Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃) in Catalysis: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the selection of an optimal catalyst is a critical decision that profoundly influences reaction efficiency, yield, and reproducibility. Among the arsenal of palladium catalysts, Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃) has emerged as a workhorse, widely employed as a precursor to the catalytically active Pd(0) species essential for a myriad of cross-coupling reactions. This guide provides an objective comparison of Pd₂(dba)₃·CHCl₃ with common alternative palladium catalysts, supported by experimental data, detailed protocols for key reactions, and mechanistic insights to inform catalyst selection and experimental design.
Performance Comparison in Key Cross-Coupling Reactions
The efficacy of a palladium precatalyst is ultimately judged by its performance in specific chemical transformations. This section presents a comparative analysis of Pd₂(dba)₃·CHCl₃ against other frequently used palladium sources in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. The data, compiled from various studies, is summarized in the following tables to facilitate a clear comparison of reaction yields under specified conditions. It is important to note that direct comparisons can be challenging due to variations in substrates, ligands, bases, and solvents across different studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The following table showcases the performance of Pd₂(dba)₃·CHCl₃ in comparison to other palladium catalysts in this reaction.
| Catalyst Precursor | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃·CHCl₃ | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | High |
| Pd(OAc)₂ | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | High |
| Pd(PPh₃)₄ | 2,5-Diiodopyrazine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good[1] |
| PdCl₂(dppf) | 2,5-Diiodopyrazine | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High[1] |
| Pd₂(dba)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | THF/MeOH | - | - | No activity observed[2] |
Note: "Good" and "High" yields are reported as such in the cited literature, indicating successful reactions without specifying the exact percentage in the abstract.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The performance of Pd₂(dba)₃·CHCl₃ is compared with other catalysts in the table below.
| Catalyst Precursor | Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | 4-Chloroanisole | Diphenylamine | tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 16 | 65 |
| Pd₂(dba)₃ | Aryl Bromide | Secondary Amine | XPhos | t-BuONa | Toluene | 150 (MW) | 0.5 | Moderate to High[3] |
| Pd(OAc)₂ | Haloarenes | Various Amines | X-Phos | KOtBu | Toluene | 100 | 0.17 | Good to Excellent[4] |
| Pd(dba)₂ | 4-Chlorotoluene | Morpholine | XPhos | NaOtBu | Toluene | Reflux | 6 | -[4] |
| Pd₂(dba)₃ | Aryl Chlorides | Various Amines | P(i-BuNCH₂CH₂)₃N | NaOtBu/NaOH | - | 100 | - | High[5] |
Heck Reaction
The Heck reaction enables the arylation of alkenes. The following table provides a performance comparison for this reaction.
| Catalyst Precursor | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃·CHCl₃ | Iodobenzene | Styrene | - | - | - | - | - |
| Pd(OAc)₂ | Aryl Bromides | Styrene | - | - | >100 | - | - |
| Pd(dba)₂ | 4-Chlorotoluene | Styrene | K₃PO₄ | Dioxane | 120 | - | 98 |
Mechanistic Insights
A deeper understanding of the reaction mechanisms and potential catalyst deactivation pathways is crucial for troubleshooting and optimizing reactions.
General Catalytic Cycle for Cross-Coupling Reactions
Most palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) redox couple.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Catalyst Poisoning via Dibenzylideneacetone (dba) Arylation
A known deactivation pathway for Pd₂(dba)₃ catalysts involves the bis-arylation of the dba ligand, particularly when using aryl iodides. This process forms palladium species with altered and often diminished catalytic activity.
Caption: Deactivation pathway of Pd₂(dba)₃ through arylation of the dba ligand.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for successful synthesis. Below are representative procedures for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck reaction using Pd₂(dba)₃·CHCl₃.
Experimental Workflow: A General Overview
The following diagram outlines a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Detailed Protocol for Buchwald-Hartwig Amination
This protocol describes the synthesis of 4-methoxytriphenylamine via a Buchwald-Hartwig amination.
Materials:
-
4-Chloroanisole
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium Tetrafluoroborate (tBu₃P·HBF₄)
-
Sodium tert-Butoxide (NaOtBu)
-
Toluene (degassed)
-
Dichloromethane
-
Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel
-
3-necked round bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a 3-necked 300 mL round bottom flask, add diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).
-
Add Pd₂(dba)₃ (0.287 g, 0.131 mmol, 1 mol%), tBu₃P·HBF₄ (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol, 2.2 eq.) to the flask.
-
Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction with dichloromethane (300 mL).
-
Filter the suspension and dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1).
-
Further purify by recrystallization from hexane to yield 4-methoxytriphenylamine as a white solid (5.26 g, 65% yield).
Detailed Protocol for Heck Reaction
The following is a general procedure for a Heck reaction.[6]
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Pd₂(dba)₃·CHCl₃
-
Ligand (e.g., tri-o-tolylphosphine)
-
Base (e.g., triethylamine)
-
Solvent (e.g., acetonitrile)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃·CHCl₃ and the phosphine ligand in the chosen solvent.
-
Add the aryl halide, alkene, and base to the reaction mixture.
-
Heat the mixture to the desired temperature (often >100 °C) and stir for the required time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Conclusion
Tris(dibenzylideneacetone)dipalladium-chloroform remains a versatile and widely used precatalyst in organic synthesis. Its performance is comparable to other common palladium sources in many standard cross-coupling reactions. However, the choice of the optimal catalyst system is highly dependent on the specific substrates and desired reaction conditions. For challenging transformations, particularly with less reactive coupling partners, newer generations of catalysts and ligands may offer superior performance. Understanding the mechanistic nuances, including potential deactivation pathways like dba arylation, is critical for rational catalyst selection and reaction optimization. The detailed protocols and workflows provided in this guide serve as a valuable starting point for researchers to successfully employ Pd₂(dba)₃·CHCl₃ and its alternatives in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Suzuki Reactions: Pd₂(dba)₃·CHCl₃ vs. Alternative Catalysts
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of the palladium catalyst is a critical parameter that significantly influences reaction kinetics and overall success. This guide provides a comparative kinetic analysis of the widely used catalyst precursor, tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃), alongside common alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Palladium Catalysts
While a direct, comprehensive kinetic comparison under identical conditions is not extensively documented in a single source, analysis of various studies allows for a qualitative and semi-quantitative assessment of different palladium sources. The following tables summarize key kinetic parameters and performance indicators gleaned from the literature.
Table 1: Quantitative Comparison of Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst System | Substrates | Solvent | Base | Temp (°C) | TON | TOF (h⁻¹) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl chlorides / Alkyl 9-BBN | - | - | - | - | - | - | - |
| Pd(OAc)₂ / PCy₃ | Aryl/vinyl triflates / Arylboronic acids | - | - | - | - | - | - | - |
| Pd(OAc)₂ / SPhos | Aryl bromide / Arylboronic acid | Toluene/H₂O | K₃PO₄ | 100 | - | - | - | - |
| Pd/C | 4-iodotoluene / Phenylboronic acid | Ethanol | Na₂CO₃ | 78 | ~180 | ~90 | - | - |
| Palladium Nanoparticles | Iodobenzene / Phenylboronic acid | Ethanol/H₂O | K₂CO₃ | 60 | - | - | - | 60.6[1] |
| Pd(N,N-Dimethyl β-alaninate)₂ | Aryl bromides/iodides | EtOH/H₂O | K₃PO₄ | 50 | ~10,000 | - | - | - |
Note: The data presented is compiled from various sources with differing reaction conditions, substrates, and ligands. Direct quantitative comparison should be made with caution. The absence of a value indicates that it was not reported in the cited literature under comparable conditions.
Table 2: Qualitative Performance Overview
| Catalyst | Advantages | Disadvantages | Notable Applications |
| Pd₂(dba)₃·CHCl₃ | Air-stable, convenient source of Pd(0).[2] Effective for a wide range of substrates, including challenging couplings.[3] | Can exhibit variable activity depending on the batch and purity. | Widely used in both academic and industrial settings for various Suzuki-Miyaura reactions.[4] |
| Pd(OAc)₂ | Cost-effective and readily available. Often used for in-situ catalyst generation.[2] | Requires in-situ reduction to the active Pd(0) species. Performance is highly dependent on the chosen ligand. | Versatile precursor for a broad range of Suzuki couplings, particularly with phosphine ligands.[5][6] |
| Pd(PPh₃)₄ | A well-defined, pre-formed Pd(0) catalyst. | Can be sensitive to air and moisture. The presence of four phosphine ligands can sometimes inhibit the reaction. | A classic catalyst for Suzuki reactions, though often superseded by more active systems. |
| Pd/C | Heterogeneous catalyst, allowing for easy separation and recycling. | Can suffer from leaching of palladium into the solution. May require higher temperatures and longer reaction times. | Useful for large-scale synthesis where catalyst recovery is a priority. |
| Palladacycles | Often highly active and stable pre-catalysts. | Can be more expensive than simpler palladium sources. | Effective for difficult couplings and can exhibit high turnover numbers. |
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis of Suzuki reactions requires a carefully designed experimental setup and a reliable monitoring technique. Gas chromatography (GC) is a widely used method for this purpose.
Detailed Experimental Protocol for Kinetic Monitoring by GC
1. Materials and Reagents:
-
Aryl Halide: (e.g., 4-bromotoluene), purified and degassed.
-
Arylboronic Acid: (e.g., phenylboronic acid), purified and dried.
-
Palladium Catalyst: Pd₂(dba)₃·CHCl₃ or alternative catalyst.
-
Ligand: (e.g., tri-tert-butylphosphine, P(t-Bu)₃), stored under inert atmosphere.
-
Base: (e.g., potassium carbonate, K₂CO₃), dried.
-
Solvent: Anhydrous and degassed (e.g., toluene or dioxane).
-
Internal Standard: A stable compound not involved in the reaction (e.g., dodecane) for GC quantification.
-
Inert Gas: High-purity argon or nitrogen.
-
Reaction Vessel: Schlenk tube or a similar reaction vessel suitable for inert atmosphere techniques.
2. Reaction Setup:
-
To a pre-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., 1 mol% Pd), ligand (e.g., 2 mol%), and base (e.g., 2 equivalents).
-
Seal the tube with a septum and purge with inert gas for 10-15 minutes.
-
In a separate flask, prepare a stock solution of the aryl halide and the internal standard in the chosen solvent.
-
In another flask, prepare a solution of the arylboronic acid in the same solvent.
-
Degas both solutions by bubbling with inert gas for 20-30 minutes.
-
Using a syringe, add the aryl halide/internal standard solution to the Schlenk tube containing the catalyst system.
-
Place the Schlenk tube in a pre-heated oil bath at the desired reaction temperature and begin stirring.
-
To initiate the reaction (t=0), inject the arylboronic acid solution into the reaction mixture.
3. Reaction Monitoring:
-
At regular time intervals (e.g., every 5, 10, or 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a small amount of a suitable quenching agent (e.g., diethyl ether and a drop of water) to stop the reaction.
-
Analyze the quenched sample by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).
-
The concentration of the reactant and product can be determined by comparing their peak areas to that of the internal standard.
4. Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
From the initial linear portion of the curve, determine the initial reaction rate.
-
To determine the reaction order with respect to each reactant, perform a series of experiments where the concentration of one reactant is varied while keeping the others constant.
-
The rate law for the reaction can then be established, and the rate constant (k) can be calculated.
-
By conducting the reaction at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
A Comparative Guide to Characterizing Reaction Intermediates in Pd₂(dba)₃·CHCl₃ Catalyzed Transformations
For researchers, scientists, and drug development professionals, a deep understanding of catalytic mechanisms is paramount for reaction optimization and the rational design of novel synthetic routes. Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) is a widely employed precatalyst in a vast array of cross-coupling reactions. However, its performance and the nature of the catalytically active species derived from it can be complex and variable. This guide provides a comparative analysis of the methods used to characterize reaction intermediates in transformations catalyzed by Pd₂(dba)₃·CHCl₃, offering experimental insights and comparisons with alternative palladium sources.
The efficacy of Pd₂(dba)₃·CHCl₃ stems from the lability of the dibenzylideneacetone (dba) ligands, which are readily displaced to generate a coordinatively unsaturated Pd(0) species, the entry point into the catalytic cycle.[1] However, the purity of commercial batches of Pd₂(dba)₃·CHCl₃ can vary significantly, potentially containing palladium nanoparticles that can influence the catalytic process.[2][3] Understanding the nature of the active catalyst and the intermediates that form during a reaction is therefore crucial for reproducibility and achieving optimal catalytic efficiency.
Probing the Catalytic Cycle: A Multi-faceted Approach
A combination of spectroscopic and analytical techniques is essential to construct a comprehensive picture of the catalytic cycle. These methods allow for the identification and characterization of transient palladium intermediates, providing insights into the reaction mechanism.
Key Spectroscopic and Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for studying the structure and dynamics of catalytic species in solution. In-situ or operando NMR allows for the real-time monitoring of a reaction, providing kinetic data and enabling the observation of short-lived intermediates.[4]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for identifying and characterizing charged catalytic intermediates.[5][6][7] It provides information on the mass-to-charge ratio of species in solution, allowing for the determination of their composition.
-
X-ray Diffraction (XRD): Single-crystal X-ray diffraction provides unambiguous structural information of stable or isolable reaction intermediates, offering precise details on bond lengths and angles.[8][9]
-
X-ray Absorption Spectroscopy (XAS): A technique that can provide information about the oxidation state and local coordination environment of the palladium center, even in amorphous or solution-phase samples.[10]
Experimental Protocols for Intermediate Characterization
Below are detailed methodologies for key experiments aimed at characterizing palladium reaction intermediates.
In-situ NMR Monitoring of a Cross-Coupling Reaction
This protocol describes the general setup for monitoring a palladium-catalyzed cross-coupling reaction using NMR spectroscopy.
Materials:
-
Pd₂(dba)₃·CHCl₃
-
Ligand (e.g., a phosphine ligand)
-
Aryl halide
-
Coupling partner (e.g., an amine for Buchwald-Hartwig amination)
-
Base
-
Anhydrous, deuterated NMR solvent (e.g., Toluene-d₈)
-
NMR tube equipped with a J. Young valve or similar gastight seal
-
Internal standard (e.g., mesitylene)
Procedure:
-
In a glovebox, add Pd₂(dba)₃·CHCl₃ (e.g., 2.5 mol%) and the ligand (e.g., 5.5 mol%) to a clean, dry NMR tube.
-
Add the aryl halide (1.0 equiv), the coupling partner (1.2 equiv), the base (1.4 equiv), and the internal standard to the NMR tube.
-
Add the deuterated solvent (approximately 0.5 mL).
-
Seal the NMR tube with the J. Young valve and remove it from the glovebox.
-
Acquire an initial ¹H and ³¹P NMR spectrum at room temperature.
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.
-
Acquire spectra at regular intervals to monitor the consumption of starting materials, the formation of products, and the appearance and disappearance of any new signals corresponding to palladium intermediates.
-
Process and analyze the spectra to determine reaction kinetics and identify potential intermediates based on their chemical shifts and coupling constants.
ESI-MS Analysis of Reaction Intermediates
This protocol outlines a general procedure for analyzing a palladium-catalyzed reaction mixture by ESI-MS to identify catalytic intermediates.
Materials:
-
Reaction mixture from a palladium-catalyzed transformation
-
High-purity solvent for dilution (e.g., acetonitrile or methanol)
-
Syringe and syringe filter (0.2 µm)
-
Mass spectrometer equipped with an electrospray ionization source
Procedure:
-
At a specific time point during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately dilute the aliquot with a large volume of the ESI-MS solvent (e.g., 1 mL) to quench the reaction and prepare the sample for analysis.
-
Filter the diluted sample through a syringe filter to remove any solid particles.
-
Infuse the filtered sample directly into the mass spectrometer at a constant flow rate.
-
Acquire mass spectra in both positive and negative ion modes.
-
Analyze the spectra for peaks corresponding to the expected masses of potential catalytic intermediates, such as oxidative addition complexes, transmetalation intermediates, or catalyst resting states. Isotopic pattern analysis is crucial for confirming the presence of palladium.
Comparative Performance: Pd₂(dba)₃·CHCl₃ vs. Alternative Precatalysts
The choice of palladium precatalyst can significantly influence the course of a reaction. While Pd₂(dba)₃·CHCl₃ is a versatile Pd(0) source, other precatalysts like Pd(OAc)₂, PdCl₂(PPh₃)₂, and [Pd(allyl)Cl]₂ are also commonly used. The primary difference lies in the activation step required to generate the active Pd(0) species.
| Precatalyst | Activation Pathway | Typical Ligands | Notes |
| Pd₂(dba)₃·CHCl₃ | Ligand displacement of dba | Phosphines, N-heterocyclic carbenes (NHCs) | Direct source of Pd(0). Purity can be a concern.[2][3] |
| Pd(OAc)₂ | In-situ reduction from Pd(II) to Pd(0) | Phosphines | Reduction is often facilitated by a phosphine ligand or other reaction components. |
| PdCl₂(PPh₃)₂ | In-situ reduction from Pd(II) to Pd(0) | Triphenylphosphine | A stable, well-defined Pd(II) precatalyst. |
| [Pd(allyl)Cl]₂ | Ligand displacement and/or reduction | Phosphines, NHCs | Can enter the catalytic cycle via multiple pathways. |
The nature of the intermediates observed can differ depending on the precatalyst and the ligands employed. For instance, in Buchwald-Hartwig amination reactions, different catalyst precursors can lead to variations in the catalyst activation pathway and the dominant resting state of the catalyst.[11]
Visualizing Catalytic Processes
Understanding the complex relationships within a catalytic cycle can be aided by visualization. The following diagrams, generated using the DOT language, illustrate key concepts in palladium catalysis.
Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: Workflow for the characterization of reaction intermediates.
By employing a combination of these advanced analytical techniques and carefully designed experiments, researchers can gain a detailed understanding of the reaction intermediates involved in Pd₂(dba)₃·CHCl₃ catalyzed transformations. This knowledge is crucial for optimizing reaction conditions, improving catalyst performance, and developing novel and efficient synthetic methodologies.
References
- 1. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Electrospray ionisation mass spectrometric studies for the determination of palladium after pre-concentration by disposable pipette extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. [PDF] Direct observation of key intermediates by negative-ion electrospray ionisation mass spectrometry in palladium-catalysed cross-coupling. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Operando NAP-XPS Studies of a Ceria-Supported Pd Catalyst for CO Oxidation | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Isotopic Labeling with Tris(dibenzylideneacetone)dipalladium-chloroform
For Researchers, Scientists, and Drug Development Professionals
The introduction of isotopic labels, such as deuterium (²H), tritium (³H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), into pharmaceutically relevant molecules is a cornerstone of modern drug discovery and development. These labeled compounds are indispensable tools for elucidating metabolic pathways, quantifying drug absorption, distribution, metabolism, and excretion (ADME) properties, and serving as internal standards for mass spectrometry-based assays. Among the various catalytic systems employed for isotopic labeling, palladium-based catalysts have demonstrated broad utility and functional group tolerance.
This guide provides a comparative analysis of Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃), a widely used palladium(0) precursor, in isotopic labeling studies. We will compare its performance with other common palladium sources, provide detailed experimental protocols, and illustrate the underlying catalytic mechanisms.
Performance Comparison of Palladium Catalysts in Isotopic Labeling
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct is a stable, air-tolerant source of palladium(0), which is the active catalytic species in many cross-coupling and C-H activation reactions. Its utility in isotopic labeling, particularly hydrogen isotope exchange (HIE), stems from its ability to catalyze the reversible activation of C-H bonds. However, its performance is often compared with other palladium sources, most notably Palladium(II) acetate (Pd(OAc)₂), which requires in situ reduction to Pd(0) to initiate the catalytic cycle.
The choice of palladium precursor can significantly influence the efficiency and selectivity of the labeling reaction. The following tables summarize quantitative data from various studies on deuterium labeling of arenes, highlighting the performance of different palladium catalysts. It is important to note that direct comparisons are challenging due to variations in substrates, ligands, and reaction conditions across different studies.
Table 1: Comparison of Palladium Precursors for Arene Deuteration
| Catalyst System | Substrate | Deuterium Source | % Deuterium Incorporation (Overall) | Reaction Conditions | Reference |
| Pd₂(dba)₃ / t-Bu₃P | Aryl Bromide | DCOOK | >95% | DMSO, 80 °C | [1] |
| Pd(OAc)₂ / N-acetylglycine (L1) / Methyl 6-methynicotinate (L2) | 4-tert-butylphenol | D₂O | >95% (ortho to OH) | HFIP/D₂O, 80 °C, 18 h | [2] |
| Pd(OAc)₂ / X-Phos | 2-Bromo-13α-estrone 3-methyl ether | Aniline (as amine source in Buchwald-Hartwig) | 77-83% Yield (amination, not deuteration) | KOtBu, Toluene, 100-150 °C | [3] |
| Pd₂(dba)₃ / X-Phos | 2-Bromo-13α-estrone 3-methyl ether | Aniline (as amine source in Buchwald-Hartwig) | 12% Yield (amination, not deuteration) | KOtBu, Toluene, 150 °C | [3] |
| Pd/C / Al | Amino Acids | D₂O | High (unspecified quantitative) | Microwave | [4] |
| [Rh(OMe)(1,5-COD)]₂ | Pharmaceuticals | D₂ | 93-97% (at specific C(sp³)-H) | THF or 2-MeTHF, 25-80 °C | [5] |
Key Observations:
-
Pd₂(dba)₃ can be highly effective for deuterium labeling, especially in dehalogenative deuteration reactions where it can achieve near-quantitative deuterium incorporation.[1]
-
Pd(OAc)₂ , often used in combination with specialized ligands, is a versatile precursor for C-H activation-based deuteration, demonstrating high efficiency and regioselectivity.[2]
-
In the context of Buchwald-Hartwig amination, a reaction often used to introduce ¹⁵N-labeled amines, studies have shown that Pd(OAc)₂ can outperform Pd₂(dba)₃ for certain substrates, leading to significantly higher yields.[3] This highlights that the choice of catalyst is highly dependent on the specific reaction type and substrates.
-
Alternative catalysts, such as heterogeneous Pd/C and rhodium complexes, also offer efficient methods for deuterium labeling, each with its own advantages in terms of reaction conditions and substrate scope.[4][5]
Experimental Protocols
Below are detailed methodologies for key experiments related to palladium-catalyzed isotopic labeling.
Experimental Protocol 1: General Procedure for Palladium-Catalyzed Arene Deuteration via C-H Activation
This protocol is adapted from a procedure using Pd(OAc)₂ and can be modified for use with Pd₂(dba)₃·CHCl₃, typically by adjusting the catalyst loading to account for the presence of two palladium atoms per molecule of the adduct.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃)
-
Ligand 1: N-acetylglycine
-
Ligand 2: Methyl 6-methynicotinate
-
Arene substrate (e.g., 4-tert-butylphenol)
-
Deuterium oxide (D₂O)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Internal standard for NMR analysis (e.g., mesitylene)
-
Schlenk tube or vial with a screw cap
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube, add the arene substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), N-acetylglycine (20 mol%), and methyl 6-methynicotinate (30 mol%).
-
Add a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a solvent mixture of HFIP and D₂O (e.g., 3:7 ratio, to make a 1 M solution with respect to the substrate).
-
Seal the tube and place it in a preheated heating block at 80 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, add an internal standard.
-
Analyze the crude reaction mixture by ¹H NMR and mass spectrometry to determine the yield and the degree and regioselectivity of deuterium incorporation.[2]
Experimental Protocol 2: Buchwald-Hartwig Amination using Pd₂(dba)₃·CHCl₃
While not a direct isotopic labeling protocol, this procedure for C-N bond formation is crucial for the introduction of ¹⁵N-labeled amines into aryl scaffolds.
Materials:
-
Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃)
-
Ligand (e.g., Tri-tert-butylphosphine tetrafluoroborate, tBu₃P·HBF₄)
-
Aryl halide (e.g., 4-chloroanisole)
-
Amine (e.g., Diphenylamine)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous toluene
-
Three-necked round-bottom flask with condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a three-necked round-bottom flask equipped with a condenser and under a nitrogen atmosphere, add the aryl halide (31.4 mmol, 1.05 eq.), the amine (29.6 mmol, 1.0 eq.), and degassed toluene (150 mL).
-
Add Pd₂(dba)₃·CHCl₃ (0.131 mmol, 1 mol% Pd), tBu₃P·HBF₄ (0.683 mmol, 2 mol%), and sodium tert-butoxide (66.0 mmol, 2.2 eq.).
-
Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., dichloromethane).
-
Work-up the reaction by filtering and concentrating the filtrate.
-
Purify the crude product by silica gel column chromatography.[6]
Mechanistic Insights and Visualizations
The catalytic cycle of palladium-catalyzed reactions is central to understanding and optimizing isotopic labeling processes. For C-H activation/deuteration and cross-coupling reactions, the general mechanism involves a Pd(0)/Pd(II) cycle.
Catalytic Cycle for Hydrogen Isotope Exchange (HIE)
The palladium-catalyzed HIE on arenes is believed to proceed through a reversible C-H activation step. The active Pd(0) catalyst undergoes oxidative addition into a C-H bond of the arene, forming a Pd(II)-hydrido-aryl intermediate. In the presence of a deuterium source like D₂O, this intermediate can undergo reductive elimination of H-D and subsequent oxidative addition of a C-D bond, or more likely, a protonolysis/deuterolysis sequence at the Pd(II) stage, leading to the incorporation of deuterium into the arene.
Caption: General catalytic cycle for Palladium-catalyzed Hydrogen Isotope Exchange (HIE).
General Catalytic Cycle for Cross-Coupling Reactions
For cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig, which can be used to introduce ¹³C or ¹⁵N labels, the catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Conclusion
Tris(dibenzylideneacetone)dipalladium-chloroform is a valuable and versatile precatalyst for isotopic labeling studies. Its performance is highly dependent on the reaction type, substrate, and the ligand used. While Pd(OAc)₂ may be more effective in certain C-H activation scenarios and specific named reactions, Pd₂(dba)₃·CHCl₃ remains a reliable choice, particularly for reactions where a direct source of Pd(0) is advantageous. The selection of the optimal palladium precursor and reaction conditions should be guided by empirical screening and a thorough understanding of the underlying catalytic mechanisms. This guide provides a starting point for researchers to navigate the complexities of palladium-catalyzed isotopic labeling and to design effective synthetic strategies for the preparation of labeled molecules essential for advancing drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Comparative Guide to Tris(dibenzylideneacetone)dipalladium-chloroform in Modern Cross-Coupling Reactions
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, commonly abbreviated as Pd₂(dba)₃·CHCl₃, is a stable, crystalline solid widely employed as a source of palladium(0) in a vast array of catalytic transformations.[1] Its utility is particularly pronounced in cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[2][3] This guide provides a comparative analysis of Pd₂(dba)₃·CHCl₃ against other common palladium precursors in key cross-coupling reactions, supported by recent literature data, detailed experimental protocols, and workflow visualizations.
The primary advantage of Pd₂(dba)₃·CHCl₃ is its role as a reliable precatalyst, readily generating the active Pd(0) species in solution required to initiate the catalytic cycle.[4] It is frequently used in reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[5][6] The choice of palladium source, however, can significantly impact reaction efficiency, yield, and substrate scope.[2]
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of the palladium source is often intrinsically linked to the choice of ligand. Below is a comparison of Pd₂(dba)₃ with other palladium sources for the coupling of challenging, electron-rich boronic acids.
Table 1: Comparison of Palladium Catalyst Systems in Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [7] |
| Pd(OAc)₂ | (ligand-free) | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [7] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [7] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [7] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [7] |
Note: Data is illustrative, drawn from studies on 4-(diphenylamino)benzeneboronic acid and its analogs.[7]
From the data, it is evident that while classic catalysts like Pd(PPh₃)₄ can be effective, they may require higher temperatures and longer reaction times.[7] In contrast, the combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ enables high yields under mild, room temperature conditions.[7] However, modern palladacycle precatalysts, such as XPhos and SPhos G2, demonstrate exceptional activity, achieving high yields in a fraction of the time, albeit at higher temperatures.[7]
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital reaction for forming C-N bonds. The catalyst system's choice is critical for achieving high yields and tolerating a wide range of functional groups.[8]
Table 2: Comparison of Palladium Precursors in Buchwald-Hartwig Amination
| Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High | [2] |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent | [2] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | High | [2] |
Note: Specific reaction times and yields can vary significantly based on the exact substrates used.
In this context, Pd₂(dba)₃, when paired with ligands like BINAP, is a highly effective precursor for the amination of haloarenes.[2] It is often compared with Palladium(II) acetate (Pd(OAc)₂), another common precursor. The choice between them often depends on the specific ligand and reaction conditions, with both capable of facilitating high-yielding transformations.[2][8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using Pd₂(dba)₃
This representative protocol is based on procedures for coupling aryl halides with arylboronic acids.[1]
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Tri-tert-butylphosphine, P(t-Bu)₃)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., Dioxane)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Add the palladium precursor Pd₂(dba)₃ (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Stir the mixture at the desired temperature (e.g., 25 °C or elevated) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination using Pd₂(dba)₃
This protocol is adapted from general procedures for C-N bond formation.[2][8]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) or Pd₂(dba)₃
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., Sodium tert-butoxide, NaOt-Bu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
Procedure:
-
Under a nitrogen atmosphere, charge a 2-necked flask with the palladium precursor (e.g., Pd(dba)₂, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., NaOt-Bu, 2.0 equiv.).[2]
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.[2]
-
Add the aryl halide (1.0 equiv.) and the amine (1.5 equiv.).[2]
-
Heat the resulting mixture to reflux (e.g., 100-110 °C) for the required time (e.g., 6 hours).[2]
-
After cooling to room temperature, quench the reaction with water.[2]
-
Work up the reaction mixture by extracting with an organic solvent, followed by drying, concentration, and purification.
Visualizations
Catalytic Cycle Workflow
The catalytic cycle for palladium-catalyzed cross-coupling reactions is a fundamental concept illustrating the role of the Pd(0) species generated from precursors like Pd₂(dba)₃.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Tris(dibenzylideneacetone)dipalladium-chloroform adduct | 52522-40-4 [chemicalbook.com]
- 6. solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Palladium Catalysts for Large-Scale Synthesis: Focus on Pd2(dba)3·CHCl3
For Researchers, Scientists, and Drug Development Professionals
The selection of a catalyst is a critical decision in the scale-up of chemical syntheses, directly impacting process efficiency, cost, and environmental footprint. Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, Pd2(dba)3·CHCl3, is a widely used palladium(0) source in cross-coupling reactions. This guide provides an objective comparison of its performance and cost-effectiveness against common alternatives in the context of large-scale synthesis, supported by experimental data and detailed protocols.
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis extends beyond the price of the catalyst itself, encompassing catalyst loading, efficiency (turnover number and frequency), and the costs associated with necessary ligands and solvents. The chloroform adduct of Pd2(dba)3 is often favored for its higher stability and well-defined crystalline form compared to the solvent-free version, which can be amorphous and prone to decomposition.[1]
| Catalyst | Typical Price (USD/g)* | Molecular Weight ( g/mol ) | Typical Catalyst Loading (mol%) | Key Considerations for Large-Scale Use |
| Pd2(dba)3·CHCl3 | $75 - $210[2][3] | 1035.10[4][5][6] | 0.025 - 2[7][8] | Stable Pd(0) source, but the dba ligand can sometimes participate in side reactions.[9] |
| Pd(OAc)2 | $87 - $109[10][11] | 224.51 | 0.02 - 5[12][13] | Requires in situ reduction to Pd(0), which can be influenced by reaction conditions. |
| PdCl2(PPh3)2 | ~$5/100mg (example price)[4] | 701.90 | 1 - 5 | Stable Pd(II) precatalyst, but phosphine ligands can be costly and require careful handling. |
| Pd(PPh3)4 | Varies | 1155.56 | 1 - 5 | Direct Pd(0) source, but can be sensitive to air and moisture. |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. For large-scale synthesis, bulk pricing would be substantially different.
The choice of catalyst has a cascading effect on the overall process cost. While some catalysts may have a lower initial price, they might require higher loadings or more expensive and specialized ligands, increasing the total cost. A recent analysis has highlighted that the environmental impact and cost of the metal catalyst can be subordinate to the impact of organic solvents used in the process.[14] Therefore, optimizing catalyst loading and selecting catalysts compatible with greener solvents are crucial for cost-effective and sustainable large-scale synthesis.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in the pharmaceutical and fine chemical industries. The following table summarizes a comparison of different palladium catalysts for this reaction, based on available literature data.
| Catalyst System | Substrates | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) | Reference |
| Pd2(dba)3 / XPhos | Iodo-compound + Boronic ester | 1.5 (Pd2(dba)3) | 53 | ~35 | [7] |
| Pd(PPh3)4 | Iodo-compound + Boronic acid | 9.2 | 53 | ~6 | [7] |
| Pd(OAc)2 / SPhos | Aryl bromides and chlorides | 0.000001 - 1.0 | High | Up to 1,000,000 | [15] |
| Pd2(dba)3 / PCy3 | Alkyl chlorides + Alkyl 9-BBN | Not specified | Good | Not specified | [16][17] |
Note: Direct comparison of TONs should be done with caution as reaction conditions vary. "High" and "Good" yields are as reported in the respective literature.
These data suggest that while Pd2(dba)3·CHCl3 is an effective precatalyst, the choice of ligand plays a paramount role in achieving high turnover numbers, which is critical for minimizing catalyst loading and cost in large-scale production.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing a catalyst system.
General Procedure for Suzuki-Miyaura Coupling using Pd2(dba)3·CHCl3
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a microwave vial, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K3PO4, 3.0 equiv.).
-
Catalyst and Ligand Addition: Add Pd2(dba)3·CHCl3 (e.g., 0.015 mmol, 3 mol% Pd) and the appropriate phosphine ligand (e.g., XPhos, 0.031 mmol).[7]
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120°C) in a microwave reactor or oil bath for the specified time (e.g., 10-30 minutes).[7]
-
Workup and Purification: After cooling, filter the reaction mixture, extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Synthesis of (2R)-3-Butene-1,2-diol using Pd2(dba)3·CHCl3 in a Heck Reaction
This example demonstrates the use of Pd2(dba)3·CHCl3 at very low catalyst loadings.
-
Catalyst Preparation: In a Schlenk flask under a nitrogen atmosphere, charge Pd2(dba)3·CHCl3 (185 mg, 0.179 mmol) and the chiral ligand (S,S)-3 (310 mg, 0.393 mmol). Add degassed dichloromethane (50 ml) and stir.[8]
-
Reaction: Transfer the catalyst solution to the main reaction vessel. Add 3,4-epoxy-1-butene (100 g, 1.43 mol) and heat the mixture to reflux.[8]
-
Scale-Up Performance: In a scaled-up reaction using 100g of starting material, an 84% isolated yield was achieved with a catalyst loading of only 0.025 mol %, demonstrating a molar substrate/catalyst ratio of 4,000.[8]
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Comparison
Caption: Logical workflow for the comparative analysis of different catalyst systems.
Conclusion
Pd2(dba)3·CHCl3 is a versatile and stable precatalyst suitable for a range of cross-coupling reactions in large-scale synthesis. Its effectiveness is highly dependent on the choice of ligands and reaction conditions. A thorough cost-effectiveness analysis must consider not only the price of the palladium source but also the associated costs of ligands, solvents, and process optimization. For large-scale applications, minimizing catalyst loading by maximizing the turnover number is a primary driver of economic and environmental efficiency. Therefore, while Pd2(dba)3·CHCl3 is a reliable choice, a careful evaluation against other catalyst systems, such as those derived from Pd(OAc)2 with highly efficient phosphine ligands, is crucial for selecting the optimal catalytic system for a specific industrial process.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Tris(dibenzylideneacetone)dipalladium(0), complex with chloroform, Pd 20.6% | Fisher Scientific [fishersci.ca]
- 4. chemscene.com [chemscene.com]
- 5. Pd2(dba)3 CHCl3-Molbase [molbase.com]
- 6. solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Pd(OAc)2 - 酢酸パラジウム(II)、98 [sigmaaldrich.com]
- 11. Pd(OAc)2 - 乙酸钯(II),试剂级,98% [sigmaaldrich.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Method for palladium-catalyzed cross-couplings of simple alkyl chlorides: Suzuki reactions catalyzed by [Pd2(dba)3]/PCy3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Tris(dibenzylideneacetone)dipalladium-chloroform
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of Tris(dibenzylideneacetone)dipalladium-chloroform (Pd2(dba)3·CHCl3), a common catalyst in organic synthesis. Adherence to these procedures is critical for personnel safety and environmental protection.
Tris(dibenzylideneacetone)dipalladium-chloroform is considered hazardous waste due to its palladium content and the presence of a halogenated solvent, chloroform.[1][2] It is harmful if swallowed, causes skin irritation, and is a suspected carcinogen.[3][4][5] Therefore, its disposal is regulated and must be handled by licensed professionals. The following procedures are based on established guidelines for the disposal of palladium-containing and halogenated solvent waste.
Immediate Safety and Handling Precautions
Before handling Tris(dibenzylideneacetone)dipalladium-chloroform for disposal, it is crucial to be aware of the potential hazards and necessary safety measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator for dusts.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. Ensure no skin is exposed between the shoe and ankle.[6]
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[3]
Operational and Disposal Plans
The disposal of Tris(dibenzylideneacetone)dipalladium-chloroform must follow a strict protocol to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Designation: This compound must be designated as "Halogenated Organic Hazardous Waste" due to the presence of chloroform. It should also be identified as containing a heavy metal (palladium).
-
Segregation: Do not mix this waste with non-halogenated solvents, as this increases disposal costs and complexity.[1] Keep it separate from acidic or alkaline waste streams, as well as waste containing other heavy metals, pesticides, or cyanides, unless instructed otherwise by your institution's environmental health and safety (EHS) office.[7]
Step 2: Waste Collection and Containerization
-
Container Selection: Use a designated, leak-proof, and chemically compatible container with a screw-top cap. The original container is often the best choice for storing the waste.[8]
-
Filling: Fill the container to no more than 75% of its capacity to allow for vapor expansion and prevent spills.
-
Transfer: Carefully transfer the solid waste into the designated hazardous waste container using a spatula or scoop, avoiding any actions that could generate dust.
Step 3: Labeling
Proper labeling is crucial for regulatory compliance and safe handling. The label must be durable, clearly visible, and written in English.[9] Affix a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[10]
-
Generator Information: Your name, department, and contact number.
-
Chemical Contents: List all chemical constituents, including "Tris(dibenzylideneacetone)dipalladium-chloroform," and their approximate percentages.
-
Hazard Properties: Check all that apply (e.g., Toxic, Health Hazard).[11]
Step 4: Storage and Final Disposal
-
Storage: Store the sealed and labeled container in a designated and secure satellite accumulation area that is well-ventilated.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weighing boats, and paper towels, are considered contaminated. Place these items in a sealed plastic bag and dispose of them in the solid hazardous waste container.[2]
-
Disposal Request: Once the container is ready for disposal, contact your institution's EHS office to arrange for pickup by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or as regular trash.[1]
Quantitative Data
While there are no specific EPA TCLP (Toxicity Characteristic Leaching Procedure) limits for palladium, it is considered a heavy metal and should be disposed of as hazardous waste. For context, the EPA has established regulatory limits for eight other heavy metals, known as the RCRA 8. If a waste contains any of these metals at concentrations exceeding the limits below, it is classified as hazardous.
| Metal | EPA Hazardous Waste Code | Regulatory Limit (mg/L) |
| Arsenic | D004 | 5.0 |
| Barium | D005 | 100.0 |
| Cadmium | D006 | 1.0 |
| Chromium | D007 | 5.0 |
| Lead | D008 | 5.0 |
| Mercury | D009 | 0.2 |
| Selenium | D010 | 1.0 |
| Silver | D011 | 5.0 |
| Data sourced from the US Environmental Protection Agency (EPA).[5][12] |
Note: Always consult your local and state regulations, as they may have specific requirements for palladium-containing waste.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
Tris(dibenzylideneacetone)dipalladium-chloroform is a common catalyst precursor for various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] The following is a general procedure for a Suzuki-Miyaura reaction using this catalyst.
Materials:
-
Tris(dibenzylideneacetone)dipalladium-chloroform (Pd2(dba)3·CHCl3)
-
Aryl or vinyl halide (1.0 mmol)
-
Aryl or vinyl boronic acid (1.1 mmol)
-
Potassium fluoride dihydrate (KF·2H2O) (3.3 mmol)
-
Tri(tert-butyl)phosphine hydrotetrafluoroborate ([HP(t-Bu)3]BF4)
-
Tetrahydrofuran (THF), anhydrous (2.0 mL)
-
Argon or Nitrogen gas
-
Reaction vial with a stir bar and septum cap
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.0050 mmol) and [HP(t-Bu)3]BF4 to a 4-mL reaction vial containing a stir bar.
-
Reagent Addition: To the same vial, add the boronic acid (1.10 mmol) and KF·2H2O (310 mg, 3.30 mmol).[6]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon for 3 minutes.[6]
-
Solvent and Substrate Addition: Using a syringe, add anhydrous THF (2.0 mL) and the aryl halide (1.00 mmol) to the reaction vial.[6]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether (2 mL) and filter it through a plug of silica gel. Wash the silica gel with additional diethyl ether (10 mL).[6]
-
Purification: The resulting filtrate can then be concentrated and purified using standard laboratory techniques such as column chromatography to isolate the desired product.
Mandatory Visualizations
Caption: Disposal workflow for Tris(dibenzylideneacetone)dipalladium-chloroform.
References
- 1. jmccormi.sites.truman.edu [jmccormi.sites.truman.edu]
- 2. uakron.edu [uakron.edu]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. actenviro.com [actenviro.com]
- 6. mdpi.com [mdpi.com]
- 7. epa.gov [epa.gov]
- 8. alsglobal.com [alsglobal.com]
- 9. Tris(dibenzylideneacetone)dipalladium(0), complex with chloroform, Pd 20.6% 1 g | Buy Online [thermofisher.com]
- 10. epa.gov [epa.gov]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Recycling Process for Metal Catalysts: Steps, Methods & Key Benefits | Okon Recycling [okonrecycling.com]
Personal protective equipment for handling Tris(dibenylideneacetone)dipalladium-chloroform
Essential Safety and Handling Guide for Tris(dibenylideneacetone)dipalladium-chloroform
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (Pd2(dba)3·CHCl3), a common catalyst in organic synthesis. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin irritation, and is suspected of causing cancer.[1][2][3] The chloroform adduct adds specific hazards related to chloroform, which is a suspected carcinogen and can cause damage to the liver, kidneys, and central nervous system.[1][4][5][6]
Key Hazards:
-
Organ Toxicity: Chloroform is toxic to the liver, kidneys, and central nervous system.[1][4][5][6]
-
Air and Moisture Sensitive: The palladium complex can be sensitive to air and moisture.[3]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 52522-40-4 | [3] |
| Molecular Formula | C52H42Cl3O3Pd2 | [2] |
| Molecular Weight | 1035.1 g/mol | [2] |
| Appearance | Purple to black crystalline powder | [2] |
| Melting Point | 131-135 °C | [3] |
| Chloroform PEL (OSHA) | 50 ppm (ceiling) | [6] |
| Chloroform TLV (ACGIH) | 10 ppm (8-hour TWA) | [6] |
| Chloroform REL (NIOSH) | 2 ppm (60-minute STEL) | [6] |
Operational Plan: Step-by-Step Handling Procedures
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work Area: All manipulations must be performed in a certified chemical fume hood to minimize inhalation exposure.[4][5][6]
-
Inert Atmosphere: Due to potential air sensitivity, handle the solid catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) when possible.[7]
-
Ventilation: Ensure adequate ventilation to control exposure to chloroform vapors.[4][5][6]
-
Emergency Equipment: Confirm the location and functionality of the nearest emergency shower and eyewash station.[6]
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves. Given the presence of chloroform, double-gloving with nitrile gloves or using Viton or polyvinyl alcohol (PVA) gloves is recommended.[1][6] Inspect gloves for any signs of degradation before and during use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a splash hazard.[6][8]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.[8][9]
3. Weighing and Transfer:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[8]
-
Weighing: Weigh the catalyst in the fume hood or a glovebox.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. If transferring to a reaction vessel, do so under a flow of inert gas if the reaction is air-sensitive.
4. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Step-by-Step Procedures
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place excess or expired this compound in a clearly labeled, sealed container for hazardous solid waste.
-
Contaminated materials such as gloves, weighing paper, and paper towels must also be collected in a designated, sealed hazardous waste container.[8]
-
-
Liquid Waste:
-
Reaction mixtures containing the palladium catalyst should be collected in a designated hazardous waste container for halogenated organic solvents.
-
Do not mix with other waste streams.
-
-
Empty Containers: Empty containers that held the catalyst must be treated as hazardous waste and disposed of accordingly.
2. Spill Cleanup:
-
Small Spills:
-
Ensure proper PPE is worn.
-
Cover the spill with an absorbent, non-reactive material like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[1]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Prevent the spill from entering drains.
-
3. Final Disposal:
-
All waste containers must be clearly labeled with their contents.
-
Store waste in a designated satellite accumulation area that is secure and well-ventilated.[8]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[8] Palladium-containing waste may be eligible for recycling or recovery programs.[10][11]
Experimental Workflow Visualization
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. research.uga.edu [research.uga.edu]
- 2. lobachemie.com [lobachemie.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. scribd.com [scribd.com]
- 6. Article - Standard Operating Procedur... [policies.unc.edu]
- 7. honrel.com [honrel.com]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
- 11. proplate.com [proplate.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
